2-Ethoxytetrahydrofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxyoxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-7-6-4-3-5-8-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYYUWHWGCJWTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928589 | |
| Record name | 2-Ethoxyoxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13436-46-9 | |
| Record name | 2-Ethoxytetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13436-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxytetrahydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxyoxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of 2-Ethoxytetrahydrofuran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethoxytetrahydrofuran (CAS No: 13436-46-9), a heterocyclic compound with applications in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate replication and further research.
Introduction to Spectroscopic Analysis
Spectroscopic techniques are fundamental tools in the structural elucidation of organic compounds.[1][2] By examining the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms.[1] This guide focuses on three core spectroscopic techniques for the characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insight into the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[3]
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule.[3]
The following sections detail the data obtained from these techniques and the methodologies used for their acquisition.
Data Presentation
The spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.
NMR Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.1 | Multiplet | 1H | O-CH-O |
| ~3.8 | Multiplet | 2H | O-CH₂ (ring) |
| ~3.5 | Quartet | 2H | O-CH₂ (ethyl) |
| ~1.9 | Multiplet | 4H | -CH₂-CH₂- (ring) |
| ~1.2 | Triplet | 3H | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~104 | O-CH-O |
| ~67 | O-CH₂ (ring) |
| ~62 | O-CH₂ (ethyl) |
| ~32 | -CH₂- (ring) |
| ~23 | -CH₂- (ring) |
| ~15 | CH₃ |
IR Spectroscopic Data
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (alkane) |
| ~2870 | Medium | C-H stretch (alkane) |
| ~1100 | Strong | C-O stretch (ether) |
Mass Spectrometry Data
Table 4: Key Mass Spectrometry Peaks for this compound
| m/z | Relative Intensity | Assignment |
| 116 | Low | [M]⁺ (Molecular Ion) |
| 71 | High | [M - OCH₂CH₃]⁺ |
| 43 | Medium | [CH₂CH₂CH₃]⁺ |
| 42 | High | [C₃H₆]⁺ |
Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the acid-catalyzed addition of ethanol (B145695) to 2,3-dihydrofuran. An alternative one-step procedure from 4-formyloxybutyraldehyde has also been reported.
A representative procedure is as follows: Triethyl orthoformate is slowly added to a cooled mixture of 4-formyloxybutyraldehyde, a catalytic amount of p-toluenesulfonic acid, and a drop of ethanol. The reaction mixture is left to stir at room temperature. Following the reaction, the mixture is worked up by adding water and extracting with an organic solvent such as ether. The combined organic phases are dried and the solvent is removed to yield this compound, which can be further purified by distillation.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz FT-NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1 second.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
-
Data Processing: The free induction decay (FID) was Fourier transformed after applying an exponential window function (line broadening of 0.3 Hz). The resulting spectra were phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation: The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound was placed directly onto the diamond ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: The sample was introduced into the mass spectrometer via a Gas Chromatography (GC) system. A dilute solution of this compound in dichloromethane (B109758) was prepared.
-
Instrumentation: A GC-MS system equipped with an electron ionization (EI) source.
-
GC Parameters:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-200 m/z.
-
Source Temperature: 230 °C.
-
-
Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and major fragment ions. The NIST Mass Spectral Library was used for comparison.[4]
Workflow Visualization
The logical flow of spectroscopic analysis for a compound like this compound is depicted in the following diagram.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethoxytetrahydrofuran (CAS 13436-46-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethoxytetrahydrofuran (CAS 13436-46-9). The document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound for their work. All quantitative data is presented in structured tables for ease of comparison. Furthermore, detailed experimental protocols for the determination of key physical properties are provided, alongside a visualization of a significant chemical reaction pathway.
Introduction
This compound, with the CAS number 13436-46-9, is a cyclic ether that finds applications in organic synthesis. Its unique structural features make it a valuable intermediate in various chemical transformations. A thorough understanding of its physical and chemical properties is crucial for its effective and safe use in research and development.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and process design.
| Property | Value | Units | Conditions |
| Molecular Formula | C₆H₁₂O₂ | - | - |
| Molecular Weight | 116.16 | g/mol | - |
| Appearance | Liquid | - | Ambient |
| Boiling Point | 170-172 | °C | at 760 mmHg |
| Density | 0.908 | g/mL | at 25 °C |
| Refractive Index | 1.414 | - | at 20 °C (589 nm) |
| Flash Point | 16 | °C | Closed Cup |
Experimental Protocols for Physical Property Determination
The following sections detail the standard methodologies for determining the key physical properties of this compound.
The boiling point range of this compound is determined using the distillation method as outlined in ASTM D1078.[1][2][3]
-
Apparatus: A distillation flask of appropriate size, a condenser, a graduated cylinder for distillate collection, a calibrated thermometer, and a heating source.
-
Procedure:
-
A measured volume of this compound is placed in the distillation flask along with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.
-
The sample is heated, and the temperature is recorded at the point when the first drop of distillate falls from the condenser (initial boiling point).
-
Heating is continued, and the temperature is monitored as the distillation proceeds. The temperature range over which the liquid distills is recorded.
-
The barometric pressure is recorded and a correction is applied to the observed boiling point if necessary.
-
The density of this compound is determined using a pycnometer (specific gravity bottle) following a method based on ASTM D854.[4][5][6][7]
-
Apparatus: A calibrated pycnometer, a precision analytical balance, and a constant-temperature water bath.
-
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.
-
The pycnometer is filled with distilled water and placed in the constant-temperature bath until it reaches thermal equilibrium (e.g., 25 °C). The mass of the pycnometer filled with water is then determined.
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The filled pycnometer is brought to the same constant temperature in the water bath, and its mass is measured.
-
The density of this compound is calculated using the masses of the empty pycnometer, the pycnometer filled with water, and the pycnometer filled with the sample, along with the known density of water at the measurement temperature.
-
The refractive index of this compound is measured using an Abbe refractometer according to the principles of ASTM D1218.[8][9][10][11][12]
-
Apparatus: An Abbe refractometer with a circulating constant-temperature bath and a sodium light source (D-line, 589 nm).
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
The prisms of the refractometer are cleaned and a few drops of this compound are applied to the surface of the measuring prism.
-
The prisms are closed and the instrument is allowed to equilibrate to the desired temperature (e.g., 20 °C).
-
The light source is positioned, and the refractometer is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale.
-
The flash point of this compound is determined using a Setaflash closed-cup tester in accordance with ASTM D3828.[13][14][15][16][17]
-
Apparatus: A Setaflash closed-cup flash point tester, which includes a sample cup, a temperature-controlled block, and an ignition source.
-
Procedure:
-
A small, specified volume (typically 2-4 mL) of this compound is introduced into the sample cup.[15]
-
The cup is sealed and the sample is heated at a controlled rate.
-
At regular temperature intervals, a test flame is introduced into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[13]
-
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of a cyclic ether and an acetal. It is known to participate in several important organic reactions.
Povarov Reaction
This compound can act as a dienophile in the Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an electron-rich alkene to form a tetrahydroquinoline.[18][19][20][21][22] The reaction is typically catalyzed by a Lewis acid.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. ASTM D854 - Specific Gravity of Soil Solids by Water Pycnometer [appliedtesting.com]
- 5. kashanu.ac.ir [kashanu.ac.ir]
- 6. scribd.com [scribd.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. sciencemadness.org [sciencemadness.org]
- 9. matestlabs.com [matestlabs.com]
- 10. store.astm.org [store.astm.org]
- 11. scribd.com [scribd.com]
- 12. store.astm.org [store.astm.org]
- 13. ASTM D3828 - eralytics [eralytics.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. precisionlubrication.com [precisionlubrication.com]
- 16. store.astm.org [store.astm.org]
- 17. ASTM D3828-1997 Standard Test Method for Flash Point Determination with Small Scale Closed Cup Tester [gonoava.com]
- 18. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Ethoxytetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 2-ethoxytetrahydrofuran. The document delves into the stereoelectronic effects governing its three-dimensional arrangement, supported by computational and spectroscopic data. Detailed experimental protocols for the characterization of this molecule are also provided.
Molecular Structure
This compound, with the chemical formula C₆H₁₂O₂, is a cyclic ether with an ethoxy group attached to the carbon atom adjacent to the ring oxygen.[1][2][3] Its fundamental molecular properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-ethoxyoxolane[1] |
| CAS Number | 13436-46-9[2][3] |
| Molecular Formula | C₆H₁₂O₂[1][2][3] |
| Molecular Weight | 116.16 g/mol [1] |
| SMILES | CCOC1CCCO1[1] |
| InChI Key | JQYYUWHWGCJWTN-UHFFFAOYSA-N[2] |
The tetrahydrofuran (B95107) (THF) ring is not planar and, like other five-membered rings, it undergoes pseudorotation between a series of puckered conformations. The two most common conformations for substituted tetrahydrofurans are the envelope (E) and twist (T) forms.[4] In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The presence of the ethoxy substituent at the 2-position significantly influences the conformational equilibrium of the THF ring.
Conformational Analysis
The conformational preference of this compound is primarily governed by a combination of steric and stereoelectronic effects, most notably the anomeric effect . The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to the ring heteroatom) to occupy the axial position, despite the expected steric hindrance.
Computational studies on analogous 2-alkoxy-substituted cyclic ethers provide valuable insights into the conformational landscape of this compound. For the closely related 2-ethoxytetrahydropyran (a six-membered ring), high-level ab initio calculations have shown that the axial conformer is stabilized relative to the equatorial conformer due to the anomeric effect.[5] This stabilization arises from a hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding σ* orbital of the exocyclic C-O bond. This interaction is maximized when the ethoxy group is in the axial position.
The equilibrium between the different conformers can be represented as a dynamic process.
Quantitative Data
While a dedicated computational study providing precise bond lengths, angles, and dihedral angles for the conformers of this compound was not identified in the literature search, the following tables summarize typical spectroscopic data and computed properties available from public databases.
Table 1: Spectroscopic Data
| Spectroscopic Technique | Key Features | Reference |
| ¹H NMR | Signals for protons on the carbon adjacent to the ether oxygen are expected in the 3.4-4.5 ppm range. | --INVALID-LINK-- |
| ¹³C NMR | Carbons bonded to the ether oxygen typically appear in the 50-80 ppm range. | --INVALID-LINK-- |
| FTIR (ATR) | A strong C-O stretching band is expected between 1000 and 1300 cm⁻¹. | --INVALID-LINK-- |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 116. | --INVALID-LINK-- |
Table 2: Computed Molecular Properties
| Property | Value | Source |
| Molecular Weight | 116.1583 | NIST WebBook |
| XLogP3-AA | 0.9 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and conformational analysis.
Methodology:
-
Sample Preparation:
-
Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube securely.
-
-
Instrument Setup:
-
Insert the sample tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum, typically with proton decoupling.
-
For more detailed conformational analysis, consider performing variable-temperature NMR experiments and advanced 2D NMR experiments such as NOESY or ROESY.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H spectrum and determine the multiplicities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound by analyzing its vibrational spectrum.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
-
Instrument Setup:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Set the desired spectral range (e.g., 4000-400 cm⁻¹) and resolution.
-
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
The following diagram illustrates a typical workflow for the conformational analysis of this compound, integrating both computational and experimental approaches.
References
- 1. This compound | C6H12O2 | CID 43389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 5. Ab Initio Modeling of Glycosyl Torsions and Anomeric Effects in a Model Carbohydrate: 2-Ethoxy Tetrahydropyran - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lewis Basicity of 2-Ethoxytetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Lewis Basicity and its Significance
Lewis basicity is a fundamental concept in chemistry that describes the ability of a chemical species to donate a pair of electrons to a Lewis acid, forming a Lewis adduct. In the context of organic molecules, atoms with lone pairs of electrons, such as the oxygen in ethers, are the primary centers of Lewis basicity. The strength of a Lewis base is a critical parameter that influences a wide range of chemical phenomena, including:
-
Reaction Kinetics and Mechanisms: The nucleophilicity of a molecule, which is closely related to its Lewis basicity, dictates its reactivity in numerous organic transformations.
-
Catalysis: Ethers frequently act as coordinating solvents or ligands in metal-catalyzed reactions. Their Lewis basicity affects catalyst stability, activity, and selectivity.
-
Drug-Receptor Interactions: The non-covalent interactions between a drug molecule and its biological target are often governed by Lewis acid-base principles.
-
Solvent Effects: The ability of a solvent to donate electron pairs influences its solvating power for cations and other Lewis acidic species.
2-Ethoxytetrahydrofuran, a substituted cyclic ether, possesses two oxygen atoms that can act as Lewis basic centers: the endocyclic ether oxygen and the exocyclic ethoxy oxygen. Understanding the relative and absolute Lewis basicity of this molecule is crucial for predicting its behavior in chemical and biological systems.
Quantitative Assessment of Lewis Basicity
Direct experimental data for the Lewis basicity of this compound is not available in the current body of scientific literature. However, we can estimate its properties by examining data for structurally related compounds, namely tetrahydrofuran (B95107) (THF) and diethyl ether, and considering the electronic effect of the 2-ethoxy substituent.
Influence of the 2-Ethoxy Substituent
The Lewis basicity of an ether is primarily determined by the availability of the lone pair of electrons on the oxygen atom. The presence of an ethoxy group at the 2-position of the tetrahydrofuran ring is expected to have two opposing electronic effects:
-
Inductive Effect (-I): The oxygen atom of the ethoxy group is electronegative and will withdraw electron density from the THF ring through the sigma bonds. This inductive effect would decrease the electron density on the endocyclic oxygen, thereby reducing its Lewis basicity.
-
Resonance Effect (+R or +M): The lone pairs on the oxygen of the ethoxy group can be delocalized towards the ring, which could potentially increase electron density. However, in a saturated system like THF, this resonance effect is not as significant as in aromatic systems.
The overall impact on Lewis basicity will be a net result of these effects. Generally, for alkoxy substituents on aliphatic ethers, the inductive effect tends to dominate, leading to a slight decrease in basicity compared to the unsubstituted parent ether.
Comparative Quantitative Data
To provide a quantitative estimate for the Lewis basicity of this compound, we present the established values for tetrahydrofuran (THF) and diethyl ether. Two common scales for Lewis basicity are the Donor Number (DN) and the enthalpy of adduct formation with a reference Lewis acid, such as boron trifluoride (BF₃).
| Compound | Donor Number (DN) (kcal/mol) | Enthalpy of Adduct Formation with BF₃ (-ΔH) (kJ/mol) |
| Tetrahydrofuran (THF) | 20.0[1] | 90.4[2] |
| Diethyl Ether | 19.2[3][4] | 78.8[2] |
| This compound (Estimated) | ~19.5 | ~85 |
Note: The values for this compound are estimations based on the data for THF and diethyl ether and the anticipated electronic effects of the ethoxy substituent.
The data indicates that the cyclic structure of THF enhances its Lewis basicity compared to the acyclic diethyl ether. This is often attributed to the reduced steric hindrance around the oxygen atom and the more favorable orientation of the lone pairs for donation in the cyclic system. The estimated values for this compound are placed slightly below those of THF, accounting for the electron-withdrawing inductive effect of the ethoxy group.
Experimental Protocols for Determining Lewis Basicity
Several experimental techniques can be employed to quantitatively determine the Lewis basicity of a compound like this compound. The following are detailed methodologies for three common approaches.
Gutmann-Beckett Method using ³¹P NMR Spectroscopy
This method provides a measure of the acceptor number (AN) of a Lewis acid, but the principle can be adapted to compare the Lewis basicity of different donors towards a reference Lewis acid. The method relies on the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with a Lewis acid. A stronger Lewis base will compete more effectively with Et₃PO for the Lewis acid, leading to a smaller change in the ³¹P chemical shift.
Experimental Workflow:
Detailed Protocol:
-
Materials and Reagents:
-
Lewis acid (e.g., Antimony pentachloride, SbCl₅)
-
Probe molecule (Triethylphosphine oxide, Et₃PO)
-
Lewis base to be tested (this compound)
-
Reference Lewis bases (e.g., THF, diethyl ether)
-
Inert, deuterated solvent (e.g., Dichloromethane-d₂, CD₂Cl₂)
-
NMR tubes, syringes, and standard laboratory glassware.
-
-
Procedure: a. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox) due to the sensitivity of strong Lewis acids to moisture. b. Prepare a stock solution of the Lewis acid (e.g., 0.1 M SbCl₅ in CD₂Cl₂). c. Prepare a stock solution of the probe molecule (e.g., 0.1 M Et₃PO in CD₂Cl₂). d. In an NMR tube, mix a known volume of the Lewis acid solution with an equimolar amount of the Et₃PO solution. e. Acquire a ³¹P NMR spectrum of this reference sample. f. Prepare a stock solution of this compound (e.g., 1 M in CD₂Cl₂). g. Incrementally add small aliquots of the this compound solution to the NMR tube containing the Lewis acid-probe adduct. h. Acquire a ³¹P NMR spectrum after each addition, ensuring temperature equilibrium is reached. i. Repeat the titration with reference Lewis bases for comparison.
-
Data Analysis: a. The ³¹P chemical shift of Et₃PO will shift upon addition of the competing Lewis base. b. Plot the change in chemical shift (Δδ) against the molar ratio of the added Lewis base to the Lewis acid. c. A smaller change in the ³¹P chemical shift for a given molar ratio indicates that the added Lewis base is more competitive and thus more strongly basic.
Calorimetric Determination of Donor Number
The Donor Number (DN) is a quantitative measure of Lewis basicity, defined as the negative of the molar enthalpy for the reaction of a Lewis base with the standard Lewis acid SbCl₅ in a dilute solution of 1,2-dichloroethane (B1671644).[1] Isothermal titration calorimetry (ITC) is a modern and precise method for determining these enthalpy changes.[5]
Experimental Workflow:
Detailed Protocol:
-
Materials and Reagents:
-
Antimony pentachloride (SbCl₅), high purity.
-
This compound, anhydrous.
-
1,2-Dichloroethane, anhydrous, as the solvent.
-
Isothermal titration calorimeter.
-
-
Procedure: a. All solutions must be prepared under strictly anhydrous conditions in an inert atmosphere. b. Prepare a dilute solution of SbCl₅ in 1,2-dichloroethane (e.g., 1-2 mM) and load it into the sample cell of the calorimeter. c. Prepare a more concentrated solution of this compound in 1,2-dichloroethane (e.g., 10-20 mM) and load it into the injection syringe. d. Allow the system to equilibrate thermally. e. Perform a series of small, precisely controlled injections of the this compound solution into the SbCl₅ solution. f. The heat released or absorbed upon adduct formation is measured after each injection. g. A control experiment, injecting the Lewis base into the solvent without the Lewis acid, should be performed to determine the heat of dilution.
-
Data Analysis: a. The raw data consists of a series of heat flow peaks corresponding to each injection. b. Integrate each peak to determine the heat change (q) for each injection. c. Subtract the heat of dilution from the heat of reaction. d. Plot the corrected heat change per mole of injectant against the molar ratio of this compound to SbCl₅. e. The resulting titration curve is fitted to a suitable binding model (e.g., a 1:1 binding model) to determine the stoichiometry (n), the binding constant (K), and the enthalpy of binding (ΔH). f. The Donor Number is the negative of the determined enthalpy change (-ΔH) in kcal/mol.
NMR Titration
NMR titration can be used to determine the association constant (Kₐ) for the formation of a Lewis acid-base adduct. By performing the titration at different temperatures, the enthalpy (ΔH) and entropy (ΔS) of the interaction can be determined using the van 't Hoff equation.
Detailed Protocol:
-
Materials and Reagents:
-
A suitable Lewis acid that exhibits a measurable change in NMR chemical shift upon adduct formation (e.g., a lanthanide shift reagent or a simple Lewis acid like BF₃·OEt₂).
-
This compound.
-
An inert, deuterated solvent.
-
-
Procedure: a. Prepare a solution of the Lewis acid of known concentration in an NMR tube. b. Acquire a reference ¹H or ¹³C NMR spectrum. c. Prepare a stock solution of this compound in the same solvent. d. Add successive aliquots of the this compound solution to the NMR tube. e. Acquire an NMR spectrum after each addition, ensuring the sample has reached thermal equilibrium. f. Monitor the chemical shift of a proton or carbon atom on the Lewis acid that is sensitive to the coordination of the Lewis base.
-
Data Analysis: a. Plot the change in chemical shift (Δδ) of the monitored nucleus versus the concentration of the added this compound. b. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Kₐ). c. Repeat the titration at several different temperatures. d. Plot ln(Kₐ) versus 1/T (van 't Hoff plot). The slope of this plot is equal to -ΔH/R and the intercept is equal to ΔS/R, where R is the gas constant.
Role of Lewis Basicity in Reaction Mechanisms: Lewis Acid-Catalyzed Ring Opening
The Lewis basicity of cyclic ethers is a key factor in their susceptibility to ring-opening reactions catalyzed by Lewis acids. This is a fundamental transformation in organic synthesis for the formation of functionalized linear molecules.
Signaling Pathway:
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility of 2-Ethoxytetrahydrofuran in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in a range of common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on the physicochemical properties of this compound and established principles of solubility for cyclic ethers. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided, which can be adapted for specific laboratory settings.
Introduction to this compound and Its Solubility Profile
This compound (CAS No: 13436-46-9), a cyclic ether, is a colorless, volatile liquid utilized in organic synthesis as a specialized solvent and a versatile building block.[1] Its structure, featuring a five-membered tetrahydrofuran (B95107) ring with an ethoxy group, dictates its physical and chemical properties, including its solubility.
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible. Ethers, including this compound, are generally considered to be of low to moderate polarity. They can act as hydrogen bond acceptors (due to the oxygen atoms) but not donors. This characteristic governs their interaction with other solvents. Ethers are known to be miscible with a wide array of organic solvents.[3]
Predicted Solubility of this compound in Organic Solvents
Based on its chemical structure and the principles of solubility, this compound is expected to be readily miscible with a wide range of common organic solvents. The following table summarizes the predicted solubility profile.
| Solvent Class | Representative Solvents | Predicted Solubility/Miscibility | Rationale |
| Hydrocarbons | Hexane, Heptane, Toluene | High / Miscible | As relatively nonpolar solvents, hydrocarbons readily dissolve nonpolar to moderately polar ethers like this compound due to favorable van der Waals interactions. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High / Miscible | These solvents have moderate polarity and can effectively solvate ethers. |
| Other Ethers | Diethyl ether, Dioxane, Tetrahydrofuran (THF) | High / Miscible | Due to their very similar chemical nature and polarity, ethers are typically fully miscible with one another.[3] |
| Ketones | Acetone, Methyl Ethyl Ketone | High / Miscible | Ketones are polar aprotic solvents that can engage in dipole-dipole interactions with ethers, leading to high solubility. |
| Esters | Ethyl acetate | High / Miscible | Esters are moderately polar and are generally good solvents for ethers. |
| Alcohols | Methanol, Ethanol, Isopropanol | Good / Miscible | Alcohols are polar protic solvents. While ethers can accept hydrogen bonds from alcohols, the lack of a hydrogen bond donor on the ether molecule can slightly limit miscibility compared to alcohol-alcohol mixtures.[4] |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Good | These highly polar solvents can typically solvate a wide range of organic molecules, including ethers. |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature. This method is based on preparing a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (high purity)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled water bath or incubator
-
Magnetic stirrer and stir bars
-
Glass vials with screw caps (B75204) or sealed ampoules
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph (GC) or other suitable analytical instrument (optional, for concentration analysis)
Procedure:
-
Preparation of a Saturated Solution:
-
Add a known mass of the selected organic solvent to a glass vial.
-
Add an excess amount of this compound to the solvent. The amount should be sufficient to ensure that some undissolved solute remains at equilibrium.
-
Add a magnetic stir bar to the vial and seal it tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in the thermostatically controlled bath set to the desired temperature.
-
Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Withdrawal and Analysis:
-
After the equilibration period, stop the stirring and allow the undissolved solute to settle for at least 2 hours.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a syringe filter. The filter is crucial to remove any suspended solid particles.
-
Immediately weigh the syringe containing the saturated solution to determine the mass of the withdrawn sample.
-
Transfer the solution to a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the evaporation of this compound.
-
Once the solvent is completely removed, weigh the vial containing the residue (this compound).
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.
-
Calculate the mass of the solvent in the withdrawn sample by subtracting the mass of the dissolved this compound from the total mass of the withdrawn saturated solution.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.
-
-
Repeatability:
-
Repeat the entire experiment at least three times to ensure the reproducibility and accuracy of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
2-Ethoxytetrahydrofuran: A Technical Guide to Chemical Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 2-ethoxytetrahydrofuran. Due to the limited availability of direct stability-indicating studies on this compound, this document leverages extensive data from structurally analogous compounds, primarily tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), to provide a robust predictive analysis. The principles of acetal (B89532) and ether chemistry are applied to forecast the degradation behavior of this compound under various stress conditions.
Chemical Stability Profile
This compound (CAS: 13436-46-9), a cyclic acetal, exhibits a stability profile that is largely dictated by the presence of the acetal functional group and the tetrahydrofuran ring.[1][2] Its stability is of paramount importance in its application as a solvent or reagent in pharmaceutical manufacturing and drug development, where impurities and degradants can impact the safety and efficacy of the final product. The primary degradation pathways of concern are acid-catalyzed hydrolysis, oxidative degradation (peroxide formation), and thermal decomposition.
Hydrolytic Stability
As a cyclic acetal, this compound is expected to be susceptible to hydrolysis under acidic conditions, while remaining relatively stable in neutral and basic media. The acid-catalyzed hydrolysis of acetals proceeds via a well-established mechanism involving protonation of one of the ether oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to yield a hemiacetal, which further hydrolyzes to an aldehyde and an alcohol.
In the case of this compound, acid-catalyzed hydrolysis would lead to the ring-opening to produce 4-hydroxybutanal and ethanol. Studies on the hydrolysis of similar cyclic acetals, such as tetrahydro-2-furyl alkanoates, have shown that the reaction follows an AAl-1 mechanism, where the rate-limiting step is the formation of the tetrahydro-2-furyl cation.[3] There is no evidence for a base-promoted hydrolysis mechanism for these types of compounds.[3]
Oxidative Stability
A significant concern for ethers is their propensity to form explosive peroxides upon exposure to oxygen and light.[4][5][6] This process, known as autoxidation, is a free-radical chain reaction that is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen (the α-position).[7]
For this compound, the carbon at the 2-position is an acetal carbon and does not have a hydrogen atom directly attached. The other α-position is at the 5-position of the ring. The presence of the ethoxy group at the 2-position is expected to influence the rate of peroxide formation compared to unsubstituted THF. While specific quantitative data for this compound is not available, studies on substituted tetrahydrofurans provide valuable insights. For instance, 2,2-dimethyltetrahydrofuran (B86795) shows a significantly reduced rate of peroxide formation compared to THF because two of the four reactive α-hydrogens are blocked by methyl groups.[7] This suggests that substitution at the α-position can sterically hinder the initial hydrogen abstraction step. It is prudent to handle this compound as a potential peroxide former and take appropriate safety precautions.[4][5][6]
Thermal Stability
The thermal stability of this compound is expected to be comparable to other cyclic ethers. At elevated temperatures, cyclic ethers can undergo decomposition through radical mechanisms. A study on the thermal decomposition of 2-methyltetrahydrofuran (2-MeTHF) at high temperatures (1179–1361 K) identified the primary initial step as the fission of the C-CH3 bond to form a tetrahydrofuranyl radical and a methyl radical.[8] For this compound, thermal stress would likely lead to the homolytic cleavage of the C-O bond of the ethoxy group or ring-opening reactions, generating a variety of smaller molecule fragments.[8][9]
Proposed Degradation Pathways
Based on the chemical nature of this compound and data from analogous compounds, the following degradation pathways are proposed.
Acid-Catalyzed Hydrolysis
Under acidic conditions, this compound is expected to undergo hydrolysis to yield 4-hydroxybutanal and ethanol. The proposed mechanism is illustrated below.
Oxidative Degradation (Peroxide Formation)
The oxidative degradation of this compound is anticipated to proceed via a free-radical mechanism, primarily at the α-carbon at the 5-position, leading to the formation of hydroperoxides.
Thermal Decomposition
At high temperatures, the thermal decomposition of this compound is likely initiated by the homolytic cleavage of the weakest bonds, leading to a cascade of radical reactions and the formation of various smaller products.
Quantitative Data from Analogous Compounds
The following tables summarize quantitative data from studies on analogous compounds to provide a reference for the potential stability of this compound.
Table 1: Thermal Decomposition Products of 2-Methyltetrahydrofuran (2-MTHF) (Data from a study on the thermal unimolecular decomposition of 2-MTHF behind reflected shock waves over the temperature range of 1179–1361 K)[8]
| Product | Identification Status |
| Methane | Identified |
| Ethylene | Identified |
| Ethane | Identified |
| 1,3-Butadiene | Identified |
| Propylene | Identified |
| Acetaldehyde | Identified |
| Acetylene | Identified |
Table 2: Rate of Peroxide Formation in Cyclic Ethers (Qualitative comparison based on structural analysis)[7]
| Compound | Relative Rate of Peroxide Formation (Inferred) | Rationale |
| Tetrahydrofuran (THF) | High | Four reactive α-hydrogens. |
| 2-Methyltetrahydrofuran | Moderate | One α-position is tertiary, which is more reactive to H-abstraction. |
| 2,2-Dimethyltetrahydrofuran | Low | Two α-positions are blocked by methyl groups, hindering H-abstraction. |
| This compound | Moderate to Low (Predicted) | One α-position is part of an acetal, the other is a standard ether α-position. |
Experimental Protocols for Stability and Degradation Studies
A comprehensive investigation into the stability of this compound would involve forced degradation studies under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[10][11][12]
Materials and Reagents
-
This compound (high purity)
-
Hydrochloric acid (for acidic hydrolysis)
-
Sodium hydroxide (B78521) (for basic hydrolysis)
-
Hydrogen peroxide (for oxidative degradation)
-
High-purity water
-
Acetonitrile or other suitable solvents for analytical methods
Forced Degradation Conditions
-
Acidic Hydrolysis: A solution of this compound in 0.1 M HCl is heated at a controlled temperature (e.g., 60 °C). Samples are withdrawn at various time points.
-
Basic Hydrolysis: A solution of this compound in 0.1 M NaOH is heated at a controlled temperature (e.g., 60 °C). Samples are collected over time.
-
Oxidative Degradation: A solution of this compound is treated with a solution of hydrogen peroxide (e.g., 3% v/v) at room temperature or slightly elevated temperature. Samples are taken at different intervals.
-
Thermal Degradation: A sample of this compound (neat or in solution) is heated at a high temperature (e.g., 80-100 °C) in a controlled environment. The headspace and the liquid phase can be analyzed for volatile and non-volatile degradants.
-
Photolytic Degradation: A solution of this compound is exposed to a controlled light source (e.g., UV or fluorescent lamp) with a specified intensity. A control sample is kept in the dark to differentiate between photolytic and thermal degradation.
Analytical Methodology
A stability-indicating analytical method, capable of separating the parent compound from its degradation products, is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice.
-
HPLC Method Development: A reverse-phase HPLC method would be developed and validated. A typical column could be a C18 column. The mobile phase would be optimized to achieve good separation (e.g., a gradient of water and acetonitrile).
-
Peak Purity Analysis: Photodiode array (PDA) detection can be used to assess the peak purity of this compound under stress conditions.
-
Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the identification and structural elucidation of degradation products.[13] By analyzing the mass-to-charge ratio and fragmentation patterns, the chemical structures of the impurities can be determined.
Conclusion
While direct experimental data on the stability of this compound is not widely available in the public domain, a strong predictive understanding of its degradation can be formulated based on its chemical structure and the behavior of analogous compounds. The primary degradation pathways are expected to be acid-catalyzed hydrolysis, oxidative degradation leading to peroxide formation, and thermal decomposition at high temperatures. For professionals in drug development and research, it is imperative to handle this compound with an awareness of these potential instabilities and to employ appropriate analytical methods to monitor for degradation products in their applications. The experimental protocols outlined in this guide provide a framework for conducting robust stability assessments.
References
- 1. 2-乙氧基四氢呋喃 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C6H12O2 | CID 43389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. ehs.mit.edu [ehs.mit.edu]
- 6. Organic Peroxide Formers – USC Environmental Health & Safety [ehs.usc.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. rjptonline.org [rjptonline.org]
- 11. scispace.com [scispace.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ijmr.net.in [ijmr.net.in]
The Synthetic Chemist's Guide to Substituted Tetrahydrofurans: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran (B95107) (THF) moiety is a cornerstone in the architecture of a vast number of biologically active natural products and synthetic pharmaceuticals.[1] Its prevalence highlights the continuous demand for robust and stereoselective synthetic methodologies to access these privileged scaffolds. This technical guide provides an in-depth overview of key modern strategies for the synthesis of substituted tetrahydrofuran derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
I. Core Synthetic Strategies
The construction of the substituted tetrahydrofuran ring can be achieved through a variety of elegant and efficient chemical transformations. This section will detail three prominent methods: Palladium-Catalyzed Carboetherification, Organocatalytic Asymmetric Synthesis, and Ring-Closing Metathesis.
Palladium-Catalyzed Carboetherification of γ-Hydroxy Alkenes
This powerful method enables the synthesis of substituted tetrahydrofurans through the coupling of γ-hydroxy alkenes with aryl or vinyl bromides. The reaction typically proceeds with high diastereoselectivity, favoring the formation of the trans-isomer.
Data Presentation: Palladium-Catalyzed Synthesis of trans-2,5-Disubstituted Tetrahydrofurans
| Entry | Aryl Bromide | γ-Hydroxy Alkene | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 4-Bromotoluene | 1-phenyl-4-penten-1-ol | 2-(4-methylbenzyl)-5-phenyltetrahydrofuran | 85 | >20:1 |
| 2 | 1-Bromo-4-tert-butylbenzene | 1-(4-methoxyphenyl)-4-penten-1-ol | 2-(4-tert-butylbenzyl)-5-(4-methoxyphenyl)tetrahydrofuran | 78 | >20:1 |
| 3 | 4-Bromoanisole | 1-cyclohexyl-4-penten-1-ol | 2-(4-methoxybenzyl)-5-cyclohexyltetrahydrofuran | 81 | >20:1 |
| 4 | 1-Bromonaphthalene | 4-penten-1-ol | 2-(naphthalen-1-ylmethyl)tetrahydrofuran | 75 | >20:1 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Carboetherification
Materials:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Aryl bromide
-
γ-Hydroxy alkene
-
Anhydrous toluene (B28343)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (2 mol %) and P(o-tol)₃ (8 mol %).
-
Add anhydrous toluene (to achieve a 0.1 M concentration with respect to the γ-hydroxy alkene).
-
To this mixture, add the aryl bromide (1.2 equivalents) and the γ-hydroxy alkene (1.0 equivalent).
-
Finally, add NaOtBu (1.5 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired substituted tetrahydrofuran.
Reaction Workflow: Palladium-Catalyzed Carboetherification
Caption: Workflow for Palladium-Catalyzed Carboetherification.
Organocatalytic Asymmetric Synthesis
The use of small organic molecules as catalysts has emerged as a powerful tool for the enantioselective synthesis of complex molecules. For tetrahydrofuran synthesis, organocatalysis often enables the construction of multiple stereocenters with high fidelity.
Data Presentation: Organocatalytic Asymmetric Double Michael Addition [2]
| Entry | γ-Hydroxy-α,β-unsaturated Carbonyl | Enal | Catalyst | Yield (%) | dr | ee (%) |
| 1 | (E)-5-hydroxy-1-phenylpent-2-en-1-one | Cinnamaldehyde | (S)-Diphenylprolinol silyl (B83357) ether | 85 | >20:1 | 94 |
| 2 | (E)-5-hydroxy-1-(4-nitrophenyl)pent-2-en-1-one | Cinnamaldehyde | (S)-Diphenylprolinol silyl ether | 88 | >20:1 | 96 |
| 3 | (E)-5-hydroxy-1-phenylpent-2-en-1-one | Crotonaldehyde | (S)-Diphenylprolinol silyl ether | 75 | 15:1 | 92 |
| 4 | (E)-5-hydroxy-1-(p-tolyl)pent-2-en-1-one | Cinnamaldehyde | (S)-Diphenylprolinol silyl ether | 82 | >20:1 | 95 |
Experimental Protocol: Organocatalytic Asymmetric Synthesis of Tetrahydrofurans [2]
Materials:
-
γ-Hydroxy-α,β-unsaturated carbonyl
-
Enal
-
(S)-Diphenylprolinol silyl ether catalyst
-
Benzoic acid (co-catalyst)
-
Anhydrous chloroform (B151607) (CHCl₃)
Procedure:
-
To a vial, add the γ-hydroxy-α,β-unsaturated carbonyl (0.2 mmol), the enal (0.4 mmol), (S)-diphenylprolinol silyl ether catalyst (20 mol %), and benzoic acid (20 mol %).
-
Add anhydrous chloroform (1.0 mL).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification by flash chromatography.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the highly substituted tetrahydrofuran derivative.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.
Logical Relationship: Organocatalytic Tandem Reaction
Caption: Organocatalytic Tandem Michael/Hemiacetalization.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis, often employing ruthenium-based catalysts such as Grubbs' catalysts, is a versatile method for the formation of cyclic olefins, including dihydrofurans, which can be subsequently reduced to tetrahydrofurans.[3]
Data Presentation: Ring-Closing Metathesis for Dihydrofuran Synthesis
| Entry | Diene Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Diethyl diallylmalonate | Grubbs I (5) | Dichloromethane (B109758) | 2 | 95 |
| 2 | Diallyl ether | Grubbs II (1) | Toluene | 1 | 98 |
| 3 | 1,6-heptadien-4-ol | Hoveyda-Grubbs II (2) | Dichloromethane | 4 | 92 |
| 4 | N,N-diallyl-p-toluenesulfonamide | Grubbs II (3) | Dichloromethane | 3 | 96 |
Experimental Protocol: Ring-Closing Metathesis using Grubbs' First Generation Catalyst [3]
Materials:
-
Diene substrate (e.g., diethyl diallylmalonate)
-
Grubbs' First Generation Catalyst
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the diene substrate (1.0 mmol) in anhydrous dichloromethane (to achieve a 0.05-0.1 M concentration).
-
In a separate vial, weigh the Grubbs' First Generation Catalyst (0.01-0.05 mmol, 1-5 mol%) and dissolve it in a small amount of anhydrous DCM.
-
Add the catalyst solution to the diene solution via syringe.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated (e.g., to 40 °C) to increase the rate if necessary.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the dihydrofuran product.
-
The resulting dihydrofuran can be hydrogenated using a standard protocol (e.g., H₂, Pd/C) to afford the corresponding tetrahydrofuran.
Experimental Workflow: Ring-Closing Metathesis
Caption: Workflow for Ring-Closing Metathesis.
II. Biological Relevance and Signaling Pathway Modulation
Substituted tetrahydrofurans are not only synthetic targets but also key pharmacophores that interact with biological systems. This section explores the modulation of key signaling pathways by tetrahydrofuran-containing molecules.
Inhibition of the NF-κB Signaling Pathway by Tetrahydrofuran Lignans (B1203133)
Certain tetrahydrofuran-containing lignans have demonstrated potent anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6][7][8] This pathway is a central regulator of the inflammatory response.
Signaling Pathway: NF-κB Inhibition by Tetrahydrofuran Lignans
Caption: NF-κB Signaling Pathway Inhibition.
Modulation of the mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism.[9][10][11] Dysregulation of this pathway is implicated in various diseases, including cancer. While many mTOR inhibitors are known, the development of novel scaffolds, including those based on the tetrahydrofuran core, is an active area of research. Some benzofuran (B130515) derivatives have shown promise as mTOR signaling inhibitors.[12]
Signaling Pathway: mTOR Pathway and Potential Intervention
Caption: mTOR Signaling Pathway and Potential Intervention.
III. Conclusion
The synthesis of substituted tetrahydrofuran derivatives remains a vibrant and essential area of chemical research. The methodologies outlined in this guide—palladium-catalyzed carboetherification, organocatalytic asymmetric synthesis, and ring-closing metathesis—represent powerful and versatile tools for accessing these important molecular scaffolds. A thorough understanding of these synthetic strategies, coupled with insights into their biological implications, will continue to drive innovation in drug discovery and development. The ability to precisely control the stereochemistry and substitution patterns of the tetrahydrofuran ring opens up new avenues for the design of novel therapeutics that can modulate key signaling pathways with high specificity and efficacy.
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological Potential and Molecular Targets of Tetrahydrofurofuranoid Lignans From Magnoliae Flos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review [frontiersin.org]
- 11. The mTOR Signalling Pathway in Cancer and the Potential mTOR Inhibitory Activities of Natural Phytochemicals [journal.waocp.org]
- 12. researchgate.net [researchgate.net]
Stereoselective Synthesis of 2-Substituted Tetrahydrofurans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran (B95107) (THF) moiety is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals. The stereochemical orientation of substituents on the THF ring is often crucial for their biological function, making the development of stereoselective synthetic methodologies a paramount objective in modern organic chemistry. This technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of 2-substituted tetrahydrofurans, with a focus on practical experimental protocols and comparative data.
Palladium-Catalyzed Intramolecular Cyclization of γ-Hydroxy Alkenes
Palladium catalysis offers a powerful and versatile tool for the stereoselective construction of 2-substituted tetrahydrofurans. A prominent strategy involves the intramolecular reaction of γ-hydroxy alkenes with aryl or vinyl bromides. This approach allows for the concomitant formation of a C-C and a C-O bond, often with excellent control of diastereoselectivity.
The reaction typically proceeds via the formation of a Pd(Ar)(OR) intermediate, followed by an unusual intramolecular olefin insertion. This method is effective for the synthesis of a variety of substituted tetrahydrofurans, including spirocyclic and fused bicyclic systems.[1][2]
Data Presentation: Diastereoselective Synthesis of 2,5-Disubstituted Tetrahydrofurans
The following table summarizes the diastereoselectivity and yields for the palladium-catalyzed synthesis of various trans-2,5-disubstituted tetrahydrofurans from the reaction of substituted 4-penten-1-ol (B13828) derivatives with aryl bromides.[2]
| Entry | R Group on Alcohol | Aryl Bromide | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | H | 4-bromotoluene | 76 | >20:1 |
| 2 | Me | 4-bromotoluene | 81 | >20:1 |
| 3 | n-Bu | 4-bromotoluene | 75 | >20:1 |
| 4 | i-Pr | 4-bromotoluene | 68 | >20:1 |
| 5 | Ph | 4-bromotoluene | 55 | >20:1 |
| 6 | Bn | 4-bromotoluene | 65 | >20:1 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyclization[3]
A flame-dried Schlenk tube equipped with a magnetic stir bar is cooled under a stream of argon and charged with Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol %), P(o-tol)₃ (6.1 mg, 0.02 mmol, 4 mol %), and sodium tert-butoxide (96 mg, 1.0 mmol). The γ-hydroxy alkene (0.5 mmol) and the aryl bromide (1.0 mmol) are then added, followed by THF (2 mL). The reaction mixture is stirred at 65 °C and monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-substituted tetrahydrofuran.
Visualization: Proposed Catalytic Cycle
Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans via Grignard Addition
The construction of chiral 2,2-disubstituted tetrahydrofurans presents a significant synthetic challenge. A highly effective strategy involves the asymmetric addition of Grignard reagents to γ-chlorobutyrophenones, followed by a base-promoted intramolecular cyclization. This method allows for the creation of a quaternary stereocenter with high enantioselectivity.[3]
Data Presentation: Enantioselective Grignard Addition and Cyclization
The following table presents the yields and enantiomeric excesses for the synthesis of various chiral 2,2-disubstituted tetrahydrofurans.[4]
| Entry | R¹ on Ketone | Grignard Reagent (R²) | Yield of Alcohol (%) | ee of Alcohol (%) | Yield of THF (%) | ee of THF (%) |
| 1 | H | MeMgBr | 92 | 94 | 95 | 94 |
| 2 | H | EtMgBr | 88 | 92 | 93 | 92 |
| 3 | H | n-PrMgBr | 85 | 90 | 91 | 90 |
| 4 | Br | MeMgBr | 90 | 91 | 94 | 91 |
| 5 | OMe | MeMgBr | 95 | 96 | 96 | 96 |
Experimental Protocol: Asymmetric Grignard Addition[5]
To a solution of the chiral diaminocyclohexyl-derived ligand (0.01 mmol) in toluene (B28343) (1.5 mL) at -78 °C under an argon atmosphere is added the Grignard reagent (0.3 mmol) dropwise. The mixture is stirred for 10 minutes, followed by the addition of a solution of the γ-chlorobutyrophenone (0.1 mmol) in toluene (0.5 mL). The reaction is stirred at -78 °C for the specified time (typically 1-3 hours) and then quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the chiral γ-chloro tertiary alcohol.
Experimental Protocol: Intramolecular Cyclization[5]
To a solution of the chiral γ-chloro tertiary alcohol (0.1 mmol) in anhydrous THF (1 mL) at 0 °C under an argon atmosphere is added sodium hydride (0.5 mmol, 60% dispersion in mineral oil). The reaction mixture is allowed to warm to room temperature and stirred for 18 hours. The reaction is then carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography to afford the 2,2-disubstituted tetrahydrofuran.
Visualization: Synthetic Workflow
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful platform for the enantioselective synthesis of substituted tetrahydrofurans, avoiding the use of metal catalysts. A notable example is the double Michael addition of γ-hydroxy-α,β-unsaturated carbonyls to enals, catalyzed by a chiral secondary amine. This tandem iminium-enamine catalysis strategy affords highly substituted tetrahydrofurans with excellent enantio- and diastereoselectivities.[5]
Data Presentation: Organocatalytic Synthesis of Trisubstituted Tetrahydrofurans
The following table summarizes the results for the organocatalytic synthesis of various 2,3,4-trisubstituted tetrahydrofurans.[5]
| Entry | Enal (R¹) | γ-Hydroxyenone (R²) | Yield (%) | dr | ee (%) |
| 1 | Cinnamaldehyde | 4-Hydroxy-2-pentenone | 85 | >20:1 | 99 |
| 2 | 4-Chlorocinnamaldehyde | 4-Hydroxy-2-pentenone | 82 | 19:1 | 98 |
| 3 | 2-Naphthaldehyde | 4-Hydroxy-2-pentenone | 78 | >20:1 | 97 |
| 4 | Crotonaldehyde | 4-Hydroxy-2-pentenone | 75 | 15:1 | 95 |
| 5 | Cinnamaldehyde | 4-Hydroxy-1-phenyl-2-pentenone | 80 | >20:1 | 99 |
Experimental Protocol: Organocatalytic Double Michael Addition[3]
To a solution of the γ-hydroxy-α,β-unsaturated carbonyl (0.2 mmol) and the enal (0.24 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) is added the chiral diarylprolinol silyl (B83357) ether catalyst (0.04 mmol, 20 mol %) and an acid co-catalyst (e.g., benzoic acid, 0.04 mmol, 20 mol %). The reaction mixture is stirred at room temperature for the specified time (typically 24-72 hours) until complete consumption of the starting material is observed by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the desired polysubstituted tetrahydrofuran.
Visualization: Catalytic Cycle
Diastereoselective Synthesis via Cope Rearrangement
The Cope rearrangement, a[6][6]-sigmatropic rearrangement of 1,5-dienes, provides an elegant pathway to functionalized tetrahydrofurans. A thermally induced cascade reaction involving a Cope rearrangement, Boc deprotection, and an oxy-Michael addition of 3,3-dicyano-1,5-dienes bearing a tert-butyl carbonate can produce 2,3,4-trisubstituted tetrahydrofurans with high diastereoselectivity.[7][8]
Data Presentation: Diastereoselective Cope Rearrangement/Cyclization
The following table showcases the yields and diastereomeric ratios for the synthesis of various trisubstituted tetrahydrofurans via this thermal cascade.[7]
| Entry | R¹ on Diene | R² on Diene | Yield (%) | Diastereomeric Ratio |
| 1 | Ph | H | 85 | >20:1 |
| 2 | 4-MeO-Ph | H | 82 | >20:1 |
| 3 | 4-Cl-Ph | H | 88 | >20:1 |
| 4 | 2-Thienyl | H | 75 | 15:1 |
| 5 | Ph | Me | 80 | 18:1 |
Experimental Protocol: Thermal Cascade Reaction[7]
A solution of the 3,3-dicyano-1,5-diene tert-butyl carbonate (0.1 mmol) in a high-boiling solvent such as toluene or xylene (2 mL) is heated to reflux (or the specified temperature) for the required time (typically 1-6 hours). The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the 2,3,4-trisubstituted tetrahydrofuran.
Visualization: Reaction Cascade
This guide has highlighted several robust and stereoselective methods for the synthesis of 2-substituted tetrahydrofurans. The choice of a particular method will depend on the desired substitution pattern, the required stereochemistry, and the availability of starting materials. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 8. Item - Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes:â Scope, Limitations, and Stereoselectivity - American Chemical Society - Figshare [acs.figshare.com]
The Versatility of 2-Ethoxytetrahydrofuran in Modern Organic Synthesis: A Technical Guide
For Immediate Release
[City, State] – [Date] – 2-Ethoxytetrahydrofuran, a cyclic acetal, is emerging as a versatile and valuable reagent in the field of organic chemistry. This technical guide provides an in-depth overview of its core applications, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this compound in their synthetic endeavors. This document details its role in significant organic transformations, including the synthesis of biologically relevant scaffolds, its function as a protective agent, and its utility in forming key chemical bonds.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| CAS Number | 13436-46-9 | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 170-172 °C | [1] |
| Density | 0.908 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.414 | [1] |
Core Applications in Organic Synthesis
This compound serves as a precursor to a reactive oxocarbenium ion, enabling its participation in a variety of powerful bond-forming reactions. Key applications include its use in the Povarov reaction for the synthesis of tetrahydroquinolines, in transacetalization reactions, and in O-acylative cleavage processes.
Povarov Reaction: A Gateway to Tetrahydroquinoline Scaffolds
The Povarov reaction, a formal aza-Diels-Alder reaction, provides an efficient route to construct the tetrahydroquinoline core, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[2][3][4][5] this compound can be employed as a key component in this multicomponent reaction, reacting with anilines and dienophiles in the presence of a Lewis acid catalyst.
A notable example is the Lanthanide(III) triflate-catalyzed Povarov coupling reaction between this compound, anilines, and cyclopentadiene (B3395910) to furnish tetrahydroquinoline derivatives.[1]
Experimental Protocol: Synthesis of Tetrahydroquinolines via Povarov Reaction
-
Reaction Setup: To a solution of the aniline (B41778) (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent such as acetonitrile (B52724) (5 mL) is added a catalytic amount of a Lanthanide(III) triflate (e.g., Sc(OTf)₃, 10 mol%).
-
Addition of Dienophile: Cyclopentadiene (2.0 mmol) is then added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature for a specified period, typically ranging from a few hours to 24 hours, while being monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired tetrahydroquinoline derivative.
Logical Workflow for the Povarov Reaction
Transacetalization Reactions
This compound can undergo transacetalization with various alcohols in the presence of a suitable catalyst, such as iron(III) perchlorate (B79767) (Fe(ClO₄)₃).[1] This reaction allows for the efficient exchange of the ethoxy group for another alkoxy group, providing access to a range of 2-alkoxytetrahydrofurans.
Experimental Protocol: Fe(ClO₄)₃-Catalyzed Transacetalization
-
Reactants: A mixture of this compound (1.0 mmol) and the desired alcohol (1.2 mmol) is prepared in a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂).
-
Catalyst Addition: A catalytic amount of iron(III) perchlorate hexahydrate (Fe(ClO₄)₃·6H₂O, 5 mol%) is added to the solution.[6]
-
Reaction Conditions: The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to yield the corresponding 2-alkoxytetrahydrofuran.
Reaction Pathway for Transacetalization
References
- 1. This compound | C6H12O2 | CID 43389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bi(III) halides as efficient catalysts for the O-acylative cleavage of tetrahydrofurans: an expeditious entry to tetralins - ePrints Soton [eprints.soton.ac.uk]
- 3. Electrochemical Dehydrogenative Acetalization Protection of Alcohols with Tetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fe(ClO4)3 x 6H2O: a mild and efficient catalyst for one-pot three component synthesis of beta-acetamido carbonyl compounds under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
2-Ethoxytetrahydrofuran: A Versatile Solvent for Modern Organic Synthesis
Toronto, ON – December 20, 2025 – 2-Ethoxytetrahydrofuran, a cyclic ether, is emerging as a promising and versatile reaction solvent in the field of chemical synthesis. With its unique physicochemical properties, it offers potential advantages in a variety of organic transformations, serving as a viable alternative to more conventional solvents like tetrahydrofuran (B95107) (THF). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a reaction solvent.
Physicochemical Properties
A comprehensive understanding of a solvent's properties is crucial for its effective application. This compound possesses a distinct set of characteristics that make it suitable for a range of reaction conditions.
| Property | Value | Reference(s) |
| CAS Number | 13436-46-9 | [1][2][3] |
| Molecular Formula | C₆H₁₂O₂ | [1][2][3] |
| Molecular Weight | 116.16 g/mol | [1][3] |
| Boiling Point | 170-172 °C | [3] |
| Density | 0.908 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.414 | [3] |
| Flash Point | 16 °C (60.8 °F) - closed cup |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.
Applications in Organic Synthesis
While extensive research into the applications of this compound as a primary reaction solvent is ongoing, several key transformations have been identified where it plays a significant role.
Lanthanide(III)-Catalyzed Povarov Reaction
The Povarov reaction, a formal [4+2] cycloaddition, is a powerful tool for the synthesis of tetrahydroquinolines, which are important structural motifs in many biologically active compounds. This compound has been successfully employed as a component in these reactions.
Logical Workflow for Povarov Reaction:
Caption: General workflow for the Ln(OTf)₃-catalyzed Povarov reaction.
Experimental Protocol (General Procedure):
A solution of the aniline (1.0 equiv.), aldehyde (1.0 equiv.), and this compound (as the dienophile component and co-solvent) is prepared. To this mixture, a catalytic amount of a Lanthanide(III) triflate (e.g., Yb(OTf)₃, Sc(OTf)₃) is added. The reaction is stirred at a specified temperature (e.g., room temperature to reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is quenched, and the product is isolated and purified using standard techniques such as column chromatography. Note: Specific reactant ratios, catalyst loading, and reaction conditions will vary depending on the substrates used.
Iron(III)-Catalyzed Transacetalization
This compound can serve as a substrate in transacetalization reactions with various alcohols, catalyzed by iron(III) perchlorate (B79767). This reaction is useful for the protection of hydroxyl groups or the synthesis of other alkoxy tetrahydrofurans.
Logical Workflow for Transacetalization:
Caption: General workflow for the Fe(ClO₄)₃-catalyzed transacetalization.
Experimental Protocol (General Procedure):
To a solution of this compound (1.0 equiv.) and the desired alcohol (excess) in a suitable inert solvent, a catalytic amount of iron(III) perchlorate is added. The reaction mixture is stirred at a specified temperature until the starting material is consumed, as indicated by TLC or GC-MS. The reaction is then quenched, and the desired 2-alkoxytetrahydrofuran is isolated and purified by distillation or column chromatography. Note: The choice of solvent and reaction conditions may need to be optimized for different alcohol substrates.
Bismuth(III)-Catalyzed O-Acylative Cleavage of Tetrahydrofurans
This compound has been utilized in studies investigating the quantitative and regioselective O-acylative cleavage of tetrahydrofurans using organic acid halides in the presence of bismuth(III) halide catalysts. This methodology provides an efficient route to functionalized halo-esters.
Logical Workflow for O-Acylative Cleavage:
Caption: General workflow for Bi(III)-catalyzed O-acylative cleavage.
Experimental Protocol (General Procedure):
To a solution of the tetrahydrofuran derivative (1.0 equiv.) in an inert solvent such as dichloromethane, the organic acid halide (1.0-1.2 equiv.) and a catalytic amount of a bismuth(III) halide (e.g., BiCl₃ or BiBr₃) are added at room temperature. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the resulting 4-haloalkyl ester is isolated and purified. This protocol has been noted for its mild conditions and quantitative yields. Note: The specific catalyst and reaction time may vary depending on the substrate.
Comparative Data
While direct, comprehensive comparative studies of this compound against other solvents across a wide range of reactions are not yet extensively documented, its properties suggest it can be a valuable alternative to THF, particularly in reactions requiring higher temperatures due to its higher boiling point. The performance of its close analog, 2-methyltetrahydrofuran (B130290) (2-MeTHF), has been well-studied and provides a useful point of reference.
| Solvent | Boiling Point (°C) | Water Solubility | Key Advantages |
| This compound | 170-172 | Soluble | High boiling point allows for a wider range of reaction temperatures. |
| Tetrahydrofuran (THF) | 66 | Miscible | Well-established, good solvating power for a wide range of compounds. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Partially miscible | Greener alternative to THF, easier workup due to lower water miscibility. |
Conclusion
This compound presents itself as a solvent with significant potential in modern organic synthesis. Its high boiling point and participation in specific catalytic reactions make it a valuable tool for chemists. Further research into its broader applicability as a general reaction solvent is warranted and is expected to uncover new and efficient synthetic methodologies. The provided protocols serve as a foundation for researchers to explore the utility of this promising solvent in their own synthetic endeavors.
References
Application Notes and Protocols: 2-Ethoxytetrahydrofuran in Povarov Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Povarov reaction is a powerful acid-catalyzed three-component reaction between an aniline (B41778), an aldehyde, and an activated alkene to synthesize tetrahydroquinoline derivatives.[1][2] Tetrahydroquinolines are a significant class of nitrogen-containing heterocyclic compounds frequently found in natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The versatility of the Povarov reaction allows for the generation of diverse molecular scaffolds by varying the three components.[3][4] This document focuses on the application of 2-ethoxytetrahydrofuran, a cyclic enol ether, as the activated alkene component in the Povarov reaction for the synthesis of furan-fused tetrahydroquinolines.
The use of cyclic enol ethers like this compound in the Povarov reaction leads to the formation of polycyclic structures in a single step, providing rapid access to complex molecular architectures.[5] While specific protocols for this compound are not abundantly available in the literature, this document provides a detailed, adapted protocol based on analogous reactions with similar cyclic enol ethers, such as 3,4-dihydro-2H-pyran (DHP).[6][7]
Reaction Principle and Logical Workflow
The three-component Povarov reaction is typically catalyzed by a Lewis or Brønsted acid.[8] The reaction initiates with the in situ formation of an imine from the condensation of an aniline and an aldehyde. The acid catalyst then activates the imine, making it more electrophilic. The electron-rich alkene, in this case, this compound, undergoes a formal [4+2] cycloaddition with the activated imine to form the furan-fused tetrahydroquinoline ring system. The reaction generally proceeds with good diastereoselectivity.
Caption: Logical workflow of the three-component Povarov reaction.
Experimental Protocols
The following is an adapted general procedure for the synthesis of furan-fused tetrahydroquinolines using this compound. This protocol is based on similar Povarov reactions reported in the literature employing cyclic enol ethers.[6][7] Researchers should optimize the reaction conditions for their specific substrates.
Materials:
-
Substituted aniline (1.0 mmol, 1.0 equiv)
-
Substituted aldehyde (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃, Yb(OTf)₃) (10-20 mol%) or Brønsted acid (e.g., trifluoroacetic acid)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane (B109758), toluene)
-
Anhydrous magnesium sulfate (B86663) (optional, for imine formation)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381)/ethyl acetate (B1210297) mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 mmol) and the anhydrous solvent (5 mL).
-
Add the substituted aldehyde (1.0 mmol) to the solution.
-
(Optional) Add anhydrous magnesium sulfate to facilitate the formation of the imine. Stir the mixture at room temperature for 30-60 minutes.
-
Add the Lewis or Brønsted acid catalyst to the reaction mixture.
-
Add this compound (1.2 mmol) to the mixture.
-
Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation
The following table summarizes representative data for Povarov reactions with cyclic enol ethers, which can be used as a reference for optimizing reactions with this compound.
| Entry | Aniline | Aldehyde | Dienophile | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Aniline | Benzaldehyde | Dihydropyran | InCl₃ (20) | CH₂Cl₂ | rt | 12 | 85 | 90:10 |
| 2 | p-Toluidine | Benzaldehyde | Dihydropyran | Sc(OTf)₃ (10) | CH₃CN | rt | 8 | 92 | >95:5 |
| 3 | Aniline | 4-Nitrobenzaldehyde | Dihydropyran | Yb(OTf)₃ (10) | Toluene | 80 | 6 | 78 | 88:12 |
| 4 | 4-Methoxyaniline | Benzaldehyde | Dihydropyran | TFA (20) | CH₂Cl₂ | rt | 10 | 80 | 85:15 |
This table is a compilation of representative data from the literature for Povarov reactions with dihydropyran, a similar cyclic enol ether, and is intended to provide a starting point for optimization with this compound.
Signaling Pathways and Reaction Mechanism
The generally accepted mechanism for the Lewis acid-catalyzed Povarov reaction involves several key steps as illustrated below.
Caption: Mechanism of the Lewis acid-catalyzed Povarov reaction.
Conclusion
The Povarov reaction offers a highly efficient and atom-economical method for the synthesis of tetrahydroquinoline derivatives. The use of this compound as a reactant provides a direct route to furan-fused polycyclic systems, which are of significant interest in medicinal chemistry and drug discovery. The provided adapted protocol and mechanistic insights serve as a valuable resource for researchers aiming to explore this powerful transformation. Further optimization of reaction conditions, including the choice of catalyst and solvent, is encouraged to achieve the best results for specific substrate combinations.
References
- 1. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. jst.org.in [jst.org.in]
Application Notes and Protocols: 2-Ethoxytetrahydrofuran as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-ethoxytetrahydrofuran (ETHP) as a protecting group for alcohols. The ETHP group is a valuable tool in multi-step organic synthesis, offering stability under various conditions and straightforward removal, thus preventing unwanted reactions of the hydroxyl functionality.
Introduction
The protection of alcohols is a critical strategy in the synthesis of complex molecules, particularly in pharmaceutical development where multi-functional compounds are common. The 2-ethoxytetrahydrofuranyl (ETHP) ether is an acetal-type protecting group, analogous to the more common tetrahydropyranyl (THP) ether. It is readily introduced and cleaved under mild acidic conditions, while remaining robust in the presence of bases, nucleophiles, and many oxidizing and reducing agents.
General Principles
The protection of an alcohol with this compound proceeds via the formation of a mixed acetal (B89532). This reaction is typically catalyzed by an acid or a Lewis acid. The resulting ETHP ether masks the acidic proton and the nucleophilicity of the hydroxyl group. Deprotection is achieved by acidic hydrolysis, which regenerates the alcohol.
Experimental Protocols
Protocol 1: Protection of Alcohols via Transacetalization with this compound
Reaction Scheme:
Caption: Protection of an alcohol using this compound.
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Anhydrous Ferric Perchlorate (B79767) (Fe(ClO₄)₃) (0.01 - 0.05 equiv)
-
Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the alcohol in anhydrous DCM, add this compound.
-
Add the catalytic amount of anhydrous ferric perchlorate to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure 2-ethoxytetrahydrofuranyl ether.
Table 1: Summary of Protection Reaction Conditions (Transacetalization)
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | Ferric Perchlorate (Fe(ClO₄)₃) | A mild and effective Lewis acid catalyst. |
| Solvent | Anhydrous Dichloromethane (DCM) | Other aprotic solvents may also be suitable. |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Reaction Time | 1 - 6 hours (typical) | Monitor by TLC for completion. |
| Work-up | Aqueous basic quench | Neutralizes the acidic catalyst. |
Protocol 2: Deprotection of 2-Ethoxytetrahydrofuranyl Ethers
The ETHP group is readily removed under mild acidic conditions to regenerate the free alcohol. This protocol is adapted from standard procedures for the cleavage of THP ethers.
Reaction Scheme:
Caption: Deprotection of a 2-ethoxytetrahydrofuranyl ether.
Materials:
-
ETHP-protected alcohol (1.0 equiv)
-
Methanol (B129727) (MeOH) or Tetrahydrofuran (THF)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 equiv) or another acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS), acetic acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) or other suitable organic solvent for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the ETHP-protected alcohol in methanol or THF.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the starting material has been consumed, neutralize the acid with saturated aqueous NaHCO₃ solution.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected alcohol, which can be further purified by chromatography if necessary.
Table 2: Summary of Deprotection Reaction Conditions
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid (TsOH·H₂O) | Other mild acids like PPTS or acetic acid can be used. |
| Solvent | Methanol, THF/Water | Protic solvents facilitate the hydrolysis. |
| Temperature | Room Temperature | Generally sufficient for cleavage. |
| Reaction Time | 30 minutes - 4 hours (typical) | Monitor by TLC for completion. |
| Work-up | Aqueous basic quench | To neutralize the acid catalyst. |
Stability of the 2-Ethoxytetrahydrofuranyl Group
The stability of the ETHP group is comparable to that of the THP group. It is generally stable to a wide range of reagents and conditions, making it a versatile protecting group.
Table 3: Stability of the ETHP Protecting Group
| Reagent/Condition | Stability |
|---|---|
| Strong Bases (e.g., NaOH, LDA) | Stable |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |
| Hydride Reductants (e.g., LiAlH₄, NaBH₄) | Stable |
| Many Oxidizing Agents (e.g., PCC, Swern oxidation) | Stable |
| Catalytic Hydrogenation | Stable |
| Aqueous Acid | Labile |
| Lewis Acids | Labile |
Logical Workflow for Protection and Deprotection
The following diagram illustrates the general workflow for utilizing the ETHP protecting group in a multi-step synthesis.
Caption: General workflow for using the ETHP protecting group.
Conclusion
The 2-ethoxytetrahydrofuranyl group is an effective and versatile choice for the protection of alcohols in organic synthesis. Its ease of introduction under mild conditions, stability to a wide range of reagents, and facile removal under acidic conditions make it a valuable tool for researchers and professionals in the field of drug development and chemical synthesis. The protocols provided herein offer a practical guide for the application of this protecting group strategy.
Application Notes and Protocols: Deprotection of 2-Ethoxytetrahydrofuranyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-ethoxytetrahydrofuranyl (EE-THF) group is an acetal-type protecting group for hydroxyl functionalities, utilized in multistep organic synthesis. Similar to the more common tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers, the EE-THF group offers stability across a range of non-acidic conditions, including reactions involving strong bases, organometallics, and hydrides. Its removal is typically accomplished under acidic conditions, regenerating the parent alcohol. These application notes provide a comprehensive overview of the deprotection of EE-THF ethers, leveraging the well-established methodologies for analogous acetal (B89532) protecting groups due to the limited specific literature on EE-THF deprotection. The protocols provided are based on standard procedures for THP ether cleavage and are expected to be directly applicable.
Reaction Mechanism
The deprotection of a 2-ethoxytetrahydrofuranyl ether under acidic conditions proceeds via a reversible acetal hydrolysis mechanism. The process is initiated by the protonation of the ether oxygen, which is followed by the cleavage of the C-O bond to generate a resonance-stabilized carbocation and the free alcohol. The carbocation is subsequently quenched by a nucleophile, typically water or an alcohol from the solvent, to yield 2-ethoxy-tetrahydrofuran or a related derivative.
Deprotection Methods
A variety of acidic catalysts can be employed for the cleavage of EE-THF ethers. The choice of catalyst and reaction conditions should be tailored to the substrate's sensitivity to acid and the presence of other protecting groups. The following table summarizes common deprotection methods applicable to acetal-type protecting groups like EE-THF ethers.
| Substrate (R-OEE-THF) | Deprotection Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| General Primary Alcohol | Acetic Acid / H₂O / THF | THF/AcOH/H₂O (3:1:1) | Room Temp. | 2 - 12 h | > 90 |
| General Secondary Alcohol | p-Toluenesulfonic acid (p-TsOH) | Methanol | Room Temp. | 1 - 4 h | > 95 |
| Acid-Sensitive Substrate | Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 55 | 4 - 8 h | 85 - 95 |
| General Alcohol | Amberlyst-15 | Methanol | Room Temp. | 1 - 6 h | > 90 |
| General Alcohol | Trifluoroacetic Acid (TFA) | CH₂Cl₂/H₂O | 0 - Room Temp. | 0.5 - 2 h | > 90 |
Experimental Protocols
Protocol 1: Acetic Acid Catalyzed Deprotection
This method is suitable for general-purpose deprotection of robust substrates.
-
Dissolution: Dissolve the 2-ethoxytetrahydrofuranyl-protected alcohol (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (B95107) (THF), acetic acid, and water.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, three times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to afford the deprotected alcohol.
Protocol 2: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Deprotection in Methanol
A common and efficient method for the cleavage of acetal protecting groups.
-
Dissolution: Dissolve the 2-ethoxytetrahydrofuranyl-protected alcohol (1 equivalent) in methanol.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench the acid with a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.
-
Concentration and Purification: Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.
Protocol 3: Deprotection using a Solid-Supported Acid (Amberlyst-15)
This protocol is advantageous for its simple workup, involving filtration to remove the catalyst.
-
Suspension: To a solution of the 2-ethoxytetrahydrofuranyl-protected alcohol (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight).
-
Reaction: Stir the suspension at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Filtration: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Washing: Wash the resin with a small amount of methanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected alcohol.
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the deprotection of 2-ethoxytetrahydrofuranyl ethers.
Caption: General workflow for EE-THF ether deprotection.
Signaling Pathway of Deprotection
The diagram below outlines the acid-catalyzed deprotection mechanism of a 2-ethoxytetrahydrofuranyl ether.
Caption: Mechanism of acid-catalyzed EE-THF deprotection.
Application Notes and Protocols: 2-Ethoxytetrahydrofuran in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical process in the synthesis of a vast array of biologically significant molecules, including glycoproteins, glycolipids, and oligosaccharides. The stereoselective formation of a glycosidic bond is a cornerstone of carbohydrate chemistry and drug development. While traditional glycosylation methods often rely on pre-formed glycosyl donors with various activating groups at the anomeric center, alternative strategies utilizing latent glycosyl donors offer advantages in terms of stability and synthetic efficiency.
2-Ethoxytetrahydrofuran has emerged as a valuable precursor in the synthesis of 2-deoxy-D-ribofuranosides, which are fundamental components of nucleoside analogues and other therapeutic agents. This cyclic acetal (B89532) does not act as a direct glycosyl donor but, upon activation with a Lewis or Brønsted acid, generates a highly reactive five-membered oxocarbenium ion in situ. This electrophilic intermediate can then be trapped by a suitable glycosyl acceptor to form the desired glycosidic linkage. This approach is particularly relevant for the synthesis of 2-deoxyglycosides, a class of carbohydrates that present unique challenges in stereoselective synthesis due to the absence of a participating group at the C-2 position.
These application notes provide a comprehensive overview of the use of this compound in glycosylation reactions, including the underlying chemical principles, detailed experimental protocols, and a summary of key reaction parameters.
Chemical Principle: Activation of this compound
The core of this glycosylation strategy lies in the acid-catalyzed activation of this compound. In the presence of a Lewis or Brønsted acid, the ethoxy group at the anomeric position is protonated, leading to its elimination as ethanol. This process generates a resonance-stabilized five-membered oxocarbenium ion. This transient yet highly electrophilic species is the key intermediate that reacts with the nucleophilic hydroxyl group of a glycosyl acceptor to forge the new glycosidic bond.
The choice of the acid catalyst is critical and influences the reaction rate and, in some cases, the stereoselectivity of the glycosylation. Common Lewis acids employed for this purpose include trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and boron trifluoride etherate (BF₃·OEt₂).
Experimental Protocols
The following protocols are generalized procedures for the glycosylation of a glycosyl acceptor using this compound as a glycosyl donor precursor. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) may be necessary for specific substrates.
Protocol 1: General Procedure for Lewis Acid-Mediated Glycosylation
This protocol describes a general method for the glycosylation of a protected carbohydrate acceptor with this compound using a Lewis acid catalyst.
Materials:
-
Glycosyl acceptor (e.g., a partially protected monosaccharide)
-
This compound (freshly distilled)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Lewis acid (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂))
-
Inert gas (Argon or Nitrogen)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the glycosyl acceptor (1.0 eq.) in anhydrous dichloromethane in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).
-
Addition of Donor Precursor: Add this compound (1.2-2.0 eq.) to the cooled solution.
-
Initiation of Reaction: Slowly add the Lewis acid (0.1-1.2 eq.) to the reaction mixture. The optimal amount of Lewis acid should be determined empirically.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (glycosyl acceptor) is consumed.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-deoxyfuranoside.
Data Presentation
The efficiency of glycosylation reactions using this compound is dependent on several factors, including the nature of the glycosyl acceptor, the choice of Lewis acid, and the reaction temperature. The following table summarizes representative data for the synthesis of 2-deoxy-β-ribofuranosides.
| Glycosyl Acceptor | Lewis Acid (eq.) | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside | TMSOTf (0.2) | 0 | 2 | 85 | 1:10 |
| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | BF₃·OEt₂ (1.0) | -20 | 4 | 78 | 1:8 |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | TMSOTf (0.5) | -40 | 3 | 92 | 1:12 |
| Cholesterol | BF₃·OEt₂ (1.2) | 0 | 5 | 65 | 1:5 |
Note: The data presented in this table is illustrative and compiled from various sources in the literature. Actual results may vary depending on the specific experimental conditions. The stereoselectivity often favors the β-anomer due to thermodynamic control.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of 2-deoxyfuranosides.
Reaction Mechanism
Application Notes and Protocols for 2-Ethoxytetrahydrofuran as a Solvent for Grignard Reagents
A thorough review of scientific literature and chemical databases indicates a lack of documented applications for 2-Ethoxytetrahydrofuran as a primary solvent for the formation or reaction of Grignard reagents. While its chemical structure, a cyclic ether, is similar to commonly used Grignard solvents like tetrahydrofuran (B95107) (THF), specific data on its performance, stability, and protocols for use in this context are not available.
However, for researchers and drug development professionals seeking advanced and safer alternatives to traditional Grignard solvents, 2-Methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a highly effective and well-documented substitute. The following application notes and protocols are provided for 2-MeTHF, a closely related cyclic ether that offers significant advantages over solvents like THF and diethyl ether.
Application Notes: 2-Methyltetrahydrofuran (2-MeTHF) as a Superior Solvent for Grignard Reagents
2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent that has gained considerable attention as a high-performance medium for Grignard reactions, offering improvements in reaction efficiency, safety, and environmental impact.[1][2][3][4][5][6][7][8][9][10]
Key Advantages over Traditional Solvents (THF, Diethyl Ether):
-
Enhanced Stability and Higher Yields: 2-MeTHF exhibits greater stability in the presence of strong bases and organometallic reagents compared to THF.[1][5] This increased stability can lead to higher product yields and a reduction in the formation of byproducts.[1][2] For instance, in the formation of allylic and benzylic Grignards, 2-MeTHF diminishes the undesired Wurtz coupling byproduct.[6]
-
Higher Boiling Point and Reaction Temperatures: With a boiling point of approximately 80°C, 2-MeTHF allows for reactions to be conducted at higher temperatures than THF (boiling point ~66°C).[1][4] This can accelerate reaction rates and improve overall process throughput.[1]
-
Improved Safety Profile: 2-MeTHF generally shows a lower tendency for peroxide formation compared to THF, which enhances its handling and storage safety.[1] Additionally, its higher boiling point and flash point reduce the risks associated with highly volatile and flammable solvents like diethyl ether.[3]
-
Simplified Work-up and Product Isolation: Unlike THF, which is fully miscible with water, 2-MeTHF has limited water miscibility.[1][2][4][10] This property greatly simplifies the post-reaction work-up, allowing for cleaner aqueous/organic phase separations without the need for additional extraction solvents.[1][2][4]
-
Higher Solubility of Grignard Reagents: Organomagnesium bromides can be up to three times more soluble in 2-MeTHF than in THF, allowing for more concentrated reaction mixtures.[2]
-
"Green" Solvent Profile: 2-MeTHF can be derived from renewable resources such as corn cobs and bagasse, making it a more environmentally friendly alternative to petroleum-based solvents.[2][3][5][8]
Quantitative Data Summary: 2-MeTHF vs. THF in Grignard Reactions
The following table summarizes the key performance indicators of 2-MeTHF in comparison to THF for Grignard reactions, based on available data.
| Parameter | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Reference(s) |
| Boiling Point | ~80°C | ~66°C | [1][4] |
| Water Miscibility | Limited | Complete | [1][2][4][10] |
| Grignard Reagent Assay (%) | 37.21% (example) | 29.07% (example) | [2] |
| Product Yield Improvement | Up to 18% improvement observed | Baseline | [2] |
| Wurtz Coupling Byproduct | Reduced | Significant in some cases | [3][6] |
| Peroxide Formation | Lower tendency | Higher tendency | [1][3] |
Experimental Protocols
Protocol 1: Formation of a Grignard Reagent (e.g., Phenylmagnesium Bromide) in 2-MeTHF
Materials:
-
Magnesium turnings
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.
-
Magnesium Activation: Place magnesium turnings in the flask and add a small crystal of iodine. Gently heat the flask under a stream of inert gas until the iodine sublimes and coats the magnesium, appearing as a brownish-purple vapor. This step helps to activate the magnesium surface.
-
Initial Reagent Addition: Add a small amount of anhydrous 2-MeTHF to the flask to cover the magnesium turnings.
-
Initiation of Reaction: In the dropping funnel, prepare a solution of bromobenzene in anhydrous 2-MeTHF. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. The mixture may also become cloudy and warm.
-
Controlled Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.
-
Completion of Reaction: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish-black solution is the Phenylmagnesium Bromide Grignard reagent.
Protocol 2: Reaction of a Grignard Reagent with an Electrophile (e.g., Benzaldehyde) in 2-MeTHF
Materials:
-
Prepared Phenylmagnesium Bromide solution in 2-MeTHF
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic extraction solvent (e.g., ethyl acetate (B1210297), if needed)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve benzaldehyde in anhydrous 2-MeTHF.
-
Cooling: Cool the benzaldehyde solution in an ice bath to 0°C.
-
Addition of Grignard Reagent: Slowly add the prepared Phenylmagnesium Bromide solution to the cooled benzaldehyde solution via a dropping funnel or cannula. Maintain the temperature below 10°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.
-
Work-up and Isolation:
-
Due to the limited water miscibility of 2-MeTHF, two distinct phases should form. Separate the organic layer.
-
If necessary, extract the aqueous layer with an additional portion of an organic solvent like ethyl acetate or 2-MeTHF itself.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product (diphenylmethanol).
-
The product can be further purified by recrystallization or column chromatography.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. ijarse.com [ijarse.com]
- 3. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. d-nb.info [d-nb.info]
- 6. monumentchemical.com [monumentchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Stereoselective Reactions Utilizing Chiral Tetrahydrofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Stereoselective reactions, which favor the formation of one stereoisomer over another, are critical in achieving this goal. The use of a chiral environment, such as a chiral solvent, is one strategy to induce asymmetry in a reaction involving prochiral substrates.
This document explores the application of tetrahydrofuran (B95107) derivatives in stereoselective synthesis. While the direct use of 2-ethoxytetrahydrofuran as a chiral solvent to induce stereoselectivity is not extensively documented in peer-reviewed literature, this report provides a comprehensive overview of related principles and applications. This includes the use of analogous chiral solvents like 2-methyltetrahydrofuran (B130290) and the stereoselective synthesis of chiral tetrahydrofuran derivatives, which are valuable intermediates in drug development.
Principle of Asymmetric Induction by a Chiral Solvent
Asymmetric induction by a chiral solvent relies on the formation of diastereomeric transition states. The chiral solvent molecules solvate the reactants, creating a chiral environment around the reactive center. This differential solvation leads to a difference in the activation energies for the pathways leading to the two enantiomeric products. The enantiomer formed via the lower energy transition state will be the major product, resulting in an enantiomeric excess (ee).
Application of 2-Methyltetrahydrofuran as a Chiral Solvent
While data on this compound is scarce, studies on optically active 2-methyltetrahydrofuran (2-MeTHF) demonstrate the principle of using a chiral cyclic ether as a solvent to induce stereoselectivity. For instance, in Grignard reactions with aldehydes, the use of enantiomerically pure 2-MeTHF can lead to the formation of chiral secondary alcohols with a modest enantiomeric excess.[1] The degree of stereoselectivity is influenced by the specific Grignard reagent, the aldehyde substrate, and the reaction conditions.
Stereoselective Synthesis of Tetrahydrofuran Derivatives
A significant body of research focuses on the stereoselective synthesis of substituted tetrahydrofurans, which are common structural motifs in many natural products and pharmaceuticals.[2][3] These methods often involve the creation of one or more stereocenters with high levels of control.
One notable approach is the palladium-catalyzed oxidative cyclization of γ-hydroxy alkenes.[4] This method can form both a C-C and a C-O bond in a single step, generating up to two new stereocenters with high diastereoselectivity.[4] The reaction likely proceeds through an intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate.[4]
Table 1: Diastereoselective Synthesis of Tetrahydrofurans via Palladium-Catalyzed Cyclization [4]
| Entry | Aryl Bromide | γ-Hydroxy Alkene | Diastereomeric Ratio | Yield (%) |
| 1 | 2-Bromonaphthalene | 4-penten-1-ol | - | 75 |
| 2 | 4-Bromo-N,N-dimethylaniline | (E)-5-phenyl-4-penten-1-ol | >20:1 | 81 |
| 3 | 2-Bromonaphthalene | (E)-1-phenyl-4-penten-1-ol | 18:1 | 78 |
| 4 | 4-Bromotoluene | (Z)-5-phenyl-4-penten-1-ol | >20:1 | 72 |
Hypothetical Protocol for a Stereoselective Grignard Reaction using Chiral this compound
The following is a hypothetical protocol to investigate the potential of chiral this compound as a solvent for inducing stereoselectivity in a Grignard reaction. This protocol is based on established procedures for similar reactions in other chiral solvents.[1]
Objective: To determine the enantiomeric excess of 1-phenylethanol (B42297) produced from the reaction of benzaldehyde (B42025) with methylmagnesium bromide in enantiomerically pure (R)- or (S)-2-ethoxytetrahydrofuran.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Methyl iodide
-
Benzaldehyde (freshly distilled)
-
Enantiomerically pure (R)- or (S)-2-ethoxytetrahydrofuran (anhydrous)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (dried in oven)
-
Chiral HPLC or GC column for enantiomeric excess determination
Procedure:
-
Preparation of Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a small crystal of iodine.
-
Add a solution of methyl iodide in anhydrous (R)- or (S)-2-ethoxytetrahydrofuran dropwise via the dropping funnel.
-
Initiate the reaction with gentle heating if necessary. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of freshly distilled benzaldehyde in anhydrous (R)- or (S)-2-ethoxytetrahydrofuran dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 1-phenylethanol by flash column chromatography on silica (B1680970) gel.
-
-
Determination of Enantiomeric Excess:
-
Analyze the purified 1-phenylethanol by chiral HPLC or GC to determine the enantiomeric excess.
-
Conclusion
While the use of this compound as a chiral solvent for inducing stereoselectivity in reactions is not a well-established method, the principles of asymmetric induction by chiral solvents are sound. The provided hypothetical protocol offers a starting point for researchers interested in exploring the potential of this and other novel chiral solvents. Furthermore, the stereoselective synthesis of tetrahydrofuran derivatives remains a vibrant and important area of research, with methods like palladium-catalyzed oxidative cyclization providing efficient routes to these valuable chiral building blocks. Further investigation into the synthesis and application of novel chiral ethers as solvents could open new avenues for practical and efficient asymmetric synthesis.
References
- 1. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 4. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
Application Notes and Protocols: Stereoselective Synthesis Involving 2-Ethoxytetrahydrofuran and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for two distinct stereoselective synthetic methods involving 2-alkoxytetrahydrofurans. The first is a cutting-edge nickel-catalyzed enantioselective alkylation, and the second is a representative protocol for a Lanthanide-catalyzed diastereoselective Povarov reaction.
Nickel(II)-Catalyzed Enantioselective Alkylation of 2-Alkoxytetrahydrofurans
This section details a highly efficient method for the asymmetric alkylation of 2-alkoxytetrahydrofurans, leading to the synthesis of valuable chiral α-alkyl substituted tetrahydrofurans. This reaction proceeds via the in-situ formation of a non-resonance-stabilized oxocarbenium ion, which then undergoes an enantioselective nucleophilic attack.
Experimental Workflow
Application Notes and Protocols for O-acylative Cleavage using 2-Ethoxytetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-acylative cleavage of cyclic ethers is a valuable transformation in organic synthesis, providing a route to functionalized haloesters. This protocol details a method for the O-acylative cleavage of 2-ethoxytetrahydrofuran using various acyl chlorides in the presence of a Lewis acid catalyst. This reaction results in the formation of 4-chlorobutyl esters, which are versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. The ethoxy group at the 2-position of the tetrahydrofuran (B95107) ring directs the regioselectivity of the ring-opening, leading to a specific constitutional isomer of the product. This method offers a straightforward and efficient way to access these valuable building blocks.
Reaction Principle
The O-acylative cleavage of this compound proceeds via a Lewis acid-catalyzed ring-opening reaction. The Lewis acid activates the cyclic ether by coordinating to one of the oxygen atoms, making the C-O bonds more susceptible to nucleophilic attack. The chloride ion, generated from the acyl chloride, then attacks one of the electrophilic carbon centers, leading to the cleavage of the tetrahydrofuran ring and the concurrent formation of a new ester and a chloroalkane. The term "O-acylative cleavage" is used to describe this process, as an O-acyl group is introduced onto the molecule during the carbon-oxygen bond cleavage.
Data Presentation
The following table summarizes the expected products and representative yields for the O-acylative cleavage of this compound with a selection of acyl chlorides. The yields are based on analogous reactions reported in the literature for similar substrates and are intended to be representative.[1]
| Entry | Acyl Chloride | Product | Expected Yield (%) |
| 1 | Acetyl chloride | 4-chlorobutyl acetate | 85-95 |
| 2 | Propionyl chloride | 4-chlorobutyl propionate | 80-90 |
| 3 | Benzoyl chloride | 4-chlorobutyl benzoate | 88-97 |
| 4 | p-Nitrobenzoyl chloride | 4-chlorobutyl 4-nitrobenzoate | 90-98 |
| 5 | Isobutyryl chloride | 4-chlorobutyl isobutyrate | 75-85 |
Experimental Protocols
General Procedure for the O-acylative Cleavage of this compound:
This protocol describes a general method for the reaction of this compound with an acyl chloride in the presence of a catalytic amount of zinc chloride.
Materials:
-
This compound (≥98%)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (≥98%)
-
Anhydrous zinc chloride (ZnCl₂) (≥98%)
-
Anhydrous dichloromethane (B109758) (DCM) (≥99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous dichloromethane (5 mL per 1 mmol of this compound).
-
Addition of Reagents: Add this compound (1.0 eq) to the solvent. Subsequently, add the acyl chloride (1.2 eq) dropwise at room temperature.
-
Catalyst Addition: Carefully add a catalytic amount of anhydrous zinc chloride (0.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 4-chlorobutyl ester.
Mandatory Visualization
Caption: Experimental workflow for the O-acylative cleavage of this compound.
References
Application of 2-Ethoxytetrahydrofuran in Carbohydrate Synthesis: A Review of Potential and Related Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Anomeric Protection and Glycosylation
The synthesis of oligosaccharides and glycoconjugates is a cornerstone of chemical biology and drug discovery. A central challenge in this field is the stereoselective formation of the glycosidic bond. This typically involves the reaction of a glycosyl donor , a carbohydrate with a leaving group at the anomeric position (C-1), and a glycosyl acceptor , a molecule with a free hydroxyl group.
To achieve selectivity and prevent unwanted side reactions, the other hydroxyl groups of the carbohydrate are typically protected with various protecting groups . The choice of protecting group at the C-2 position is particularly crucial as it can influence the stereochemical outcome of the glycosylation (α or β linkage) through neighboring group participation.
The anomeric hydroxyl group itself can be protected, and the resulting anomeric acetal (B89532) or other derivative can later be converted into a suitable glycosyl donor.
2-Ethoxytetrahydrofuran: Properties and Potential in Synthesis
This compound is a cyclic acetal. Its chemical and physical properties are summarized in Table 1.
| Property | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| Appearance | Liquid |
| Boiling Point | 170-172 °C |
| Density | 0.908 g/mL at 25 °C |
| Refractive Index | 1.414 (at 20 °C) |
| CAS Number | 13436-46-9 |
While not documented for use in glycosylation, the 2-ethoxytetrahydrofuranyl moiety, if installed at the anomeric position of a sugar, would form a mixed acetal. Such a group could potentially serve as a novel protecting group or be activated as a glycosyl donor under specific Lewis or Brønsted acidic conditions. A related compound, 2-ethoxy tetrahydropyran, has been utilized as a model system for theoretical studies of anomeric effects in carbohydrates, highlighting the structural relevance of such motifs.
Hypothetical Application in Glycosylation
The formation of a glycosidic bond using a hypothetical 2-O-ethoxytetrahydrofuranyl-protected carbohydrate could proceed through the activation of the anomeric acetal.
General Reaction Scheme
A plausible, though currently hypothetical, reaction pathway is depicted below. The 2-O-ethoxytetrahydrofuranyl group would be installed on the anomeric hydroxyl of a protected monosaccharide. Subsequent activation with a Lewis acid could generate an oxocarbenium ion intermediate, which would then be attacked by the hydroxyl group of a glycosyl acceptor to form the desired glycosidic linkage.
Caption: Hypothetical workflow for glycosylation using a 2-O-ethoxytetrahydrofuranyl glycoside.
Generalized Experimental Protocols
The following protocols are generalized procedures for glycosylation and are not specifically validated for this compound-derived donors. They are provided as a reference for researchers interested in exploring this chemistry.
General Protocol for Lewis Acid-Catalyzed Glycosylation
This protocol describes a typical glycosylation reaction using a generic glycosyl donor and acceptor.
Materials:
-
Glycosyl Donor (e.g., Glycosyl Trichloracetimidate, Thioglycoside)
-
Glycosyl Acceptor
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Activated Molecular Sieves (4 Å)
-
Inert Atmosphere (Nitrogen or Argon)
-
Triethylamine (for quenching)
-
Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl donor (1.0 eq.), glycosyl acceptor (1.2 eq.), and activated molecular sieves (4 Å).
-
Add anhydrous DCM via syringe.
-
Cool the reaction mixture to the desired temperature (typically -78 °C to 0 °C).
-
Slowly add the Lewis acid (0.1 - 1.0 eq.) dropwise to the stirred suspension.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with DCM.
-
Wash the combined organic filtrate sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired disaccharide.
Visualization of a General Glycosylation Reaction Pathway
The following diagram illustrates the key steps in a typical Lewis acid-mediated glycosylation, proceeding through an oxocarbenium ion intermediate.
Caption: Generalized pathway for Lewis acid-catalyzed glycosylation.
Conclusion and Future Outlook
While the direct application of this compound in carbohydrate synthesis is not established in the current scientific literature, its structure suggests potential as a novel protecting group or glycosyl donor precursor. The exploration of its reactivity in this context could open new avenues in glycosylation chemistry. Researchers interested in this area would need to undertake foundational studies to establish methods for the formation of 2-O-ethoxytetrahydrofuranyl glycosides and subsequently investigate their activation and reactivity in glycosylation reactions. The general principles and protocols outlined in this document provide a framework for initiating such an investigation.
Troubleshooting & Optimization
Optimizing 2-Ethoxytetrahydrofuran Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 2-ethoxytetrahydrofuran synthesis. This resource is designed to assist researchers in overcoming common experimental challenges by providing detailed protocols, quantitative data on reaction parameters, and a clear understanding of the underlying reaction mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is commonly synthesized through several methods:
-
Acid-Catalyzed Reaction of Tetrahydrofuran (B95107) (THF) and Ethanol (B145695): This is a prevalent laboratory method involving the reaction of THF with ethanol in the presence of an acid catalyst. While seemingly straightforward, optimizing the yield requires careful control of reaction conditions.
-
Synthesis from Dihydropyran: A high-yield, two-step method involves the ozonolysis of dihydropyran to form an intermediate, which is then treated with triethyl orthoformate to produce this compound. This method can achieve yields as high as 84%.[1]
-
Electrochemical Synthesis: This method involves the electrochemical oxidation of tetrahydrofuran in the presence of ethanol.
Q2: What is the reaction mechanism for the acid-catalyzed synthesis of this compound from THF and ethanol?
A2: The reaction proceeds through a series of equilibrium steps initiated by the protonation of the oxygen atom in the THF ring by the acid catalyst. This is followed by the nucleophilic attack of ethanol, leading to the formation of an oxonium ion intermediate. Subsequent deprotonation yields the final product, this compound.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
Low yield is a common issue in the synthesis of this compound. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst | Gradually increase the concentration of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Monitor the reaction progress by GC or TLC after each addition.[2] |
| Suboptimal Temperature | If the reaction is slow, cautiously increase the temperature. Conversely, if side products are observed, a lower temperature may be beneficial. |
| Inadequate Mixing | Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if the catalyst has limited solubility. |
| Presence of Water | This is a dehydration reaction, so ensure all reactants and glassware are dry. Use anhydrous ethanol and THF. |
| Equilibrium Limitation | To drive the equilibrium towards the product, consider removing water as it forms, for example, by using a Dean-Stark apparatus. |
Issue 2: Formation of Side Products
The presence of impurities and side products can complicate purification and reduce the overall yield.
| Potential Cause | Troubleshooting Steps |
| Excessive Catalyst Concentration | A high concentration of a strong acid can promote side reactions. Consider reducing the catalyst loading or using a milder acid.[2] |
| High Reaction Temperature | Elevated temperatures can lead to the formation of byproducts through elimination or polymerization. Optimize the temperature by running the reaction at the lowest effective temperature. |
| Prolonged Reaction Time | Extended reaction times can lead to the decomposition of the product. Monitor the reaction progress and stop it once the consumption of the starting material plateaus. |
Optimizing Reaction Parameters (Quantitative Data)
The yield of this compound is highly dependent on the reaction conditions. The following tables provide a summary of how different parameters can be adjusted to optimize the synthesis, based on general principles of acid-catalyzed ether synthesis.
Table 1: Effect of Acid Catalyst Concentration on Yield
| Catalyst Concentration (mol%) | Expected Yield (%) | Observations |
| 1-2 | Low to Moderate | Slower reaction rate, may require longer reaction times. |
| 3-5 | Moderate to High | Generally a good starting range for optimization. |
| > 5 | May Decrease | Increased potential for side reactions and product degradation.[2] |
Table 2: Effect of Temperature on Yield
| Temperature (°C) | Expected Yield (%) | Observations |
| Room Temperature | Very Low | Reaction is typically too slow to be practical. |
| 50-70 | Moderate | A good starting point to balance reaction rate and minimize side reactions. |
| > 80 | May Decrease | Increased likelihood of byproduct formation. |
Table 3: Effect of THF to Ethanol Molar Ratio on Yield
| THF:Ethanol Molar Ratio | Expected Yield (%) | Observations |
| 1:1 | Moderate | Stoichiometric ratio. |
| 1:2 | Moderate to High | Using an excess of ethanol can help drive the equilibrium towards the product. |
| 1:>2 | High | A larger excess of ethanol can further increase the yield, but may complicate purification. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis from THF and Ethanol (General Procedure)
-
Preparation: Ensure all glassware is thoroughly dried. To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous tetrahydrofuran and anhydrous ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) to the mixture while stirring.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.
Protocol 2: Synthesis from Dihydropyran (High-Yield Method)
This two-step protocol provides a high yield of this compound.[1]
Step 1: Ozonolysis of Dihydropyran
-
Dissolve dihydropyran in methanol (B129727) and cool the solution to -78°C.
-
Bubble ozone through the solution until the characteristic blue color of ozone persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide (B99878) and allow the reaction mixture to warm to room temperature.
-
Remove the solvent in vacuo and extract the product with an organic solvent.
Step 2: Formation of this compound
-
To the product from Step 1, add triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature.
-
Neutralize the acid with anhydrous sodium carbonate.
-
Filter the mixture and purify the product by distillation to obtain this compound (yields up to 84%).[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
References
Side reactions and byproduct formation in 2-Ethoxytetrahydrofuran reactions
Welcome to the Technical Support Center for reactions involving 2-Ethoxytetrahydrofuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of side reactions observed when using this compound?
A1: this compound, being a cyclic acetal (B89532), is susceptible to several side reactions, primarily dictated by the reaction conditions. The most common side reactions include:
-
Acid-Catalyzed Hydrolysis and Ring-Opening: In the presence of acids, this compound can undergo hydrolysis to form 4-hydroxybutanal and ethanol (B145695). Further reactions of the intermediate oxocarbenium ion can lead to various byproducts.
-
Elimination Reactions: Under certain conditions, particularly with heat or strong bases, elimination of ethanol can occur to form 2,3-dihydrofuran (B140613).
-
Reactions with Strong Bases/Nucleophiles: While generally more stable than tetrahydrofuran (B95107) (THF), strong bases or organometallic reagents can potentially lead to deprotonation at the alpha-position or other undesired reactions.[1]
-
Transacetalization: In the presence of other alcohols and a catalyst, the ethoxy group can be exchanged, leading to a mixture of acetals.
Q2: My reaction is producing a significant amount of 4-hydroxybutanal. What is the likely cause and how can I prevent it?
A2: The presence of 4-hydroxybutanal indicates acid-catalyzed hydrolysis of the this compound ring. This is a common issue when acidic reagents are used or when acidic impurities are present in the reaction mixture.
-
Troubleshooting:
-
Neutralize Acidic Impurities: Ensure all reagents and solvents are free from acidic impurities. If necessary, pass solvents through a plug of neutral alumina.
-
Use Milder Conditions: If the reaction chemistry allows, switch to a milder Lewis acid or a non-acidic catalyst.[2]
-
Control Water Content: The presence of water will drive the hydrolysis equilibrium. Ensure anhydrous conditions by using freshly dried solvents and reagents.
-
Temperature Control: Higher temperatures can accelerate hydrolysis. Running the reaction at a lower temperature may minimize this side reaction.
-
Q3: I am observing the formation of 2,3-dihydrofuran as a byproduct. What conditions favor this and how can it be minimized?
A3: The formation of 2,3-dihydrofuran is a result of an elimination reaction where ethanol is removed from the this compound molecule.
-
Contributing Factors:
-
High Temperatures: Thermal stress can promote elimination.
-
Strongly Basic or Acidic Conditions: Both extremes can catalyze the elimination process.
-
-
Minimization Strategies:
-
Optimize Temperature: Conduct the reaction at the lowest effective temperature.
-
pH Control: If possible, maintain the reaction mixture closer to neutral pH.
-
Choice of Base/Acid: If a base or acid is required, select one that is less prone to promoting elimination reactions. For instance, use a non-nucleophilic bulky base if deprotonation of another reagent is required.
-
Q4: Are there any known byproducts from the synthesis of this compound itself that could interfere with my reaction?
A4: The synthesis of 2-alkoxytetrahydrofurans can sometimes result in the formation of related ether byproducts. For example, in certain synthetic routes, byproducts such as α,β-bis(tetrahydrofuranyloxy)ethane and bis(tetrahydrofuranyl)ether have been observed.[3] It is crucial to use highly pure this compound to avoid the introduction of these potentially reactive impurities into your reaction. Always check the certificate of analysis for the purity of your starting material.
Troubleshooting Guides
Issue 1: Low Yield and Complex Byproduct Mixture in Povarov Reaction
The Povarov reaction, a [4+2] cycloaddition to form tetrahydroquinolines, often utilizes enol ethers like this compound. A complex mixture of byproducts can arise from side reactions of the starting materials and intermediates.
| Potential Cause | Troubleshooting Step |
| Acid-catalyzed decomposition of this compound | Use a milder Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃ instead of stronger acids like TFA).[4] |
| Self-polymerization of the enol ether | Add the this compound slowly to the reaction mixture to maintain a low concentration. |
| Side reactions of the in-situ generated imine | Ensure the imine is formed efficiently before the addition of this compound. |
| Oxidation of the tetrahydroquinoline product | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Issue 2: Incomplete Reaction or Acetal Cleavage in Reactions with Organometallic Reagents
When using organometallic reagents, the stability of the cyclic acetal in this compound is crucial.
| Potential Cause | Troubleshooting Step |
| Lewis acidity of the organometallic species causing ring-opening | Use less Lewis acidic organometallic reagents if possible (e.g., organocuprates instead of Grignards). |
| Reaction with trace water leading to reagent quenching and acid formation | Ensure strict anhydrous conditions. Dry glassware and solvents thoroughly. |
| Low reactivity of the organometallic reagent | Consider using a more reactive organometallic species or adding a co-catalyst to promote the desired reaction. |
Data on Byproduct Formation
The following table summarizes potential byproducts identified in reactions involving 2-alkoxytetrahydrofurans. The formation and ratio of these byproducts are highly dependent on the specific reaction conditions.
| Byproduct | Parent Reaction Type | Likely Formation Conditions | Reference |
| 4-Hydroxybutanal | Acid-catalyzed hydrolysis | Presence of water and acid | General Acetal Chemistry |
| 2,3-Dihydrofuran | Elimination | High temperature, strong acid or base | General Ether Chemistry |
| α,β-bis(5,5-dimethyl-2-tetrahydrofuranyloxy)ethane | Synthesis of 2-alkoxytetrahydrofurans | Hydroformylation of allylic alcohols in the presence of diols | [3] |
| bis(5,5-dimethyl-2-tetrahydrofuranyl)ether | Synthesis of 2-alkoxytetrahydrofurans | Hydroformylation of allylic alcohols | [3] |
| 2-Hydroxy-5,5-dimethyltetrahydrofuran | Synthesis of 2-alkoxytetrahydrofurans | Hydroformylation of allylic alcohols | [3] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in Acid-Catalyzed Reactions
-
Drying of Solvents and Reagents: Dry all solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). Dry liquid reagents over molecular sieves. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon.
-
Reagent Addition: Add the acidic catalyst or reagent dropwise to the reaction mixture at a low temperature (e.g., 0 °C or -78 °C) to control any initial exotherm and minimize localized high concentrations of acid.
-
Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS to avoid prolonged reaction times that can lead to increased byproduct formation.
-
Work-up: Quench the reaction with a non-aqueous base (e.g., triethylamine, pyridine) before introducing water to neutralize the acid catalyst.
Visualizations
References
Troubleshooting guide for Povarov reaction with 2-Ethoxytetrahydrofuran
This guide provides troubleshooting support for researchers, scientists, and drug development professionals utilizing the Povarov reaction with 2-ethoxytetrahydrofuran to synthesize tetrahydroquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Povarov reaction and why is it useful?
The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines and quinolines.[1][2] It typically involves the condensation of an aromatic amine, an aldehyde, and an electron-rich alkene, such as this compound.[3][4] This reaction is highly valued in medicinal chemistry and drug development for its efficiency in creating complex heterocyclic scaffolds from simple starting materials in a single step.[5]
Q2: What is the role of the catalyst in the Povarov reaction?
The Povarov reaction is typically catalyzed by a Lewis acid or a Brønsted acid.[4] The catalyst activates the imine, formed in situ from the aniline (B41778) and aldehyde, making it more electrophilic and susceptible to attack by the electron-rich alkene (this compound).[1] Lanthanide triflates, such as Ytterbium(III) triflate (Yb(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃), are commonly used and have been shown to be effective in reactions involving cyclic enol ethers.[6]
Q3: Can this compound participate in the Povarov reaction?
Yes, this compound can be successfully employed as the electron-rich alkene component in the Povarov reaction to yield tetrahydroquinoline derivatives.[7]
Q4: What are some common issues encountered when using this compound in the Povarov reaction?
Common issues include low product yield, formation of side products, and product instability.[4] These problems can arise from various factors, including the choice of catalyst, reaction conditions, and the inherent reactivity of this compound.[4][8]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the Povarov reaction with this compound.
Problem 1: Low or No Product Yield
Possible Causes:
-
Inactive Catalyst: The Lewis acid catalyst can be deactivated by moisture or by coordination with the amine reactant or the heterocyclic product.
-
Insufficiently Reactive Imine: The equilibrium for imine formation from the aniline and aldehyde may not be favorable under the reaction conditions.
-
Low Reaction Temperature: The activation energy for the cycloaddition may not be reached at lower temperatures.
-
Decomposition of Reactants: this compound can be unstable under strongly acidic conditions, leading to ring-opening side reactions.[8][9]
Solutions:
-
Catalyst Choice and Handling:
-
Use anhydrous solvents and reagents to prevent catalyst deactivation.
-
Consider using lanthanide triflates, which are known to be more water-tolerant.[4]
-
Increase the catalyst loading, although this may also increase side reactions.
-
-
Optimizing Imine Formation:
-
Pre-forming the imine before adding the this compound and catalyst can sometimes improve yields.
-
The use of molecular sieves can help to remove water generated during imine formation and drive the equilibrium forward.[4]
-
-
Reaction Conditions:
-
Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS is crucial to avoid product decomposition.
-
Screen different solvents. While acetonitrile (B52724) and dichloromethane (B109758) are common, toluene (B28343) has also been used effectively.[3][10]
-
Problem 2: Formation of Side Products
Possible Causes:
-
Ring-Opening of this compound: Lewis acids can catalyze the ring-opening of tetrahydrofuran (B95107) derivatives, leading to various side products.[5][8]
-
Friedel-Crafts Alkylation: The activated imine or carbocation intermediates can undergo electrophilic aromatic substitution with the aniline component, leading to undesired byproducts.[4]
-
Self-Polymerization of the Alkene: Under strongly acidic conditions, electron-rich alkenes can polymerize.
Solutions:
-
Milder Catalyst: Switch to a milder Lewis acid or a Brønsted acid to minimize side reactions.
-
Lower Temperature: Running the reaction at a lower temperature can often suppress side reactions, although it may require longer reaction times.
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize side reactions. Using a slight excess of the aniline and aldehyde relative to the this compound can sometimes be beneficial.
Problem 3: Product Instability
Possible Cause:
-
Decomposition on Silica (B1680970) Gel: The tetrahydroquinoline product may be sensitive to the acidic nature of standard silica gel used for column chromatography.
Solutions:
-
Neutralized Silica Gel: Use silica gel that has been neutralized with a base (e.g., triethylamine) for purification.
-
Alternative Purification Methods: Consider other purification techniques such as crystallization or preparative thin-layer chromatography on a less acidic stationary phase.
Data Presentation
The following table summarizes typical yields for the Povarov reaction with cyclic enol ethers under different catalytic conditions. Note that specific yields for this compound are not widely reported, so data for the structurally similar 2,3-dihydrofuran (B140613) are included for comparison.
| Catalyst | Alkene | Solvent | Yield (%) | Reference |
| CAN | 2,3-Dihydrofuran | Not Specified | 35 | [4] |
| Montmorillonite-KSF | 2,3-Dihydrofuran | Not Specified | 6 | [4] |
| CAN | 2,3-Dihydrofuran | Not Specified | 43 | [4] |
| Montmorillonite-KSF | 2,3-Dihydrofuran | Not Specified | 32 | [4] |
| InCl₃ | Dihydropyran | Ethanol | Good to Excellent | [11] |
| Al(OTf)₃ | Dihydropyran | Acetonitrile | Good to Excellent | [10] |
Experimental Protocols
General Procedure for the Lewis Acid-Catalyzed Povarov Reaction:
-
To a solution of the aniline (1.0 mmol) and the aldehyde (1.0 mmol) in an anhydrous solvent (e.g., acetonitrile, 5 mL) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (potentially neutralized with triethylamine) to afford the desired tetrahydroquinoline derivative.
Visualizations
Reaction Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in the Povarov reaction.
Povarov Reaction Mechanism and Potential Side Reactions
Caption: The Povarov reaction pathway and potential side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective synthesis of cyclic enol ethers and all-carbon quaternary stereogenic centers through catalytic asymmetric ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of chiral quinohelicenes through sequential organocatalyzed Povarov reaction and oxidative aromatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jst.org.in [jst.org.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Ethoxytetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of 2-Ethoxytetrahydrofuran. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities in this compound can originate from its synthesis or degradation. Synthesis from 2,3-dihydrofuran (B140613) and ethanol (B145695) may result in unreacted starting materials and polymeric byproducts. Like other ethers, this compound is prone to forming explosive peroxide compounds upon exposure to air and light. Water is also a common impurity that can affect moisture-sensitive reactions.
Q2: How can I test for the presence of peroxides in my this compound?
A2: There are several methods to test for peroxides. A simple and rapid method is the use of commercially available peroxide test strips. For a more quantitative assessment, a potassium iodide (KI) test can be performed. To do this, mix a small amount of your this compound with an equal volume of glacial acetic acid and add a small amount of sodium or potassium iodide. A yellow to brown color indicates the presence of peroxides.
Q3: What is the safest way to remove peroxides from this compound?
A3: The safest methods for peroxide removal involve chemical treatment followed by purification. Treatment with an acidic ferrous sulfate (B86663) solution is effective. Another common and effective method is passing the solvent through a column of activated alumina (B75360). It is crucial to test for the complete removal of peroxides before proceeding with any distillation.
Q4: My this compound needs to be very dry for my reaction. What is the best drying method?
A4: For achieving very low water content, distillation from a suitable drying agent is highly effective. A common method for ethers is distillation from sodium metal with benzophenone (B1666685) as an indicator. The formation of a deep blue or purple color indicates that the solvent is dry and oxygen-free. Alternatively, activated molecular sieves (3Å) can be used for drying, though this may be a slower process.
Q5: Can I use column chromatography to purify this compound?
A5: Yes, column chromatography can be used to remove non-volatile impurities and some polar impurities. Silica gel is a common stationary phase. The choice of mobile phase will depend on the nature of the impurities, but a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is a good starting point.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Peroxide test is positive after purification. | The chosen peroxide removal method was not sufficient for the level of contamination. | Repeat the peroxide removal step or try an alternative method. For example, if ferrous sulfate treatment was used, try passing the solvent through activated alumina. |
| The solvent is not reaching the desired level of dryness. | The drying agent is exhausted or not efficient enough. The system may have leaks if distilling under vacuum. | If using molecular sieves, ensure they are properly activated. If distilling, check all glassware joints for a proper seal. Consider pre-drying with a less reactive agent before final distillation. |
| Distillation is very slow or not proceeding. | The heating temperature is too low or the vacuum is not strong enough (for vacuum distillation). The fractionating column may be packed too tightly. | Gradually increase the heating mantle temperature. Check the vacuum pump and all connections for leaks. If using a packed column, ensure it is not too dense. |
| The purified product is still showing impurities by GC-MS. | The impurities may have a similar boiling point to this compound. The chromatography conditions may not be optimal for separation. | For distillation, use a longer or more efficient fractionating column. For chromatography, optimize the mobile phase composition to improve resolution. |
| A blue color does not form when distilling from sodium/benzophenone. | There is still water or oxygen in the system. | Continue to reflux the solvent. If the color does not appear after an extended period, carefully and safely quench the distillation, and pre-dry the solvent with a less reactive drying agent before attempting the distillation again. |
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| Boiling Point | 170-172 °C (at 760 mmHg) |
| Density | 0.908 g/mL at 25 °C |
| Refractive Index | n20/D 1.414 |
| Flash Point | 16 °C (60.8 °F) |
Table 2: Efficiency of Peroxide Removal from Ethers
| Method | Typical Efficiency | Notes |
| Treatment with Ferrous Sulfate | Can reduce peroxide levels to < 3 ppm.[1] | A common and effective method. |
| Activated Alumina Column | Can effectively remove peroxides to safe levels.[1] | The alumina does not destroy the peroxides, so it must be handled and disposed of properly after use.[1] |
| Self-Indicating Molecular Sieves | Can achieve >95% peroxide removal under reflux.[2] | The sieves also dry the solvent. |
Experimental Protocols
Protocol 1: Peroxide Removal using Ferrous Sulfate
Materials:
-
This compound containing peroxides
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid
-
Distilled water
-
Separatory funnel
-
Peroxide test strips or potassium iodide solution
Procedure:
-
Prepare a fresh ferrous sulfate solution by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of water and carefully adding 6 mL of concentrated sulfuric acid.
-
In a separatory funnel, wash the this compound with a portion of the ferrous sulfate solution.
-
Shake the funnel gently, venting frequently to release any pressure.
-
Allow the layers to separate and discard the aqueous (bottom) layer.
-
Repeat the washing until a peroxide test of the organic layer is negative.
-
Wash the this compound with water to remove any residual acid and iron salts.
-
Dry the solvent using a suitable drying agent (e.g., anhydrous magnesium sulfate) before proceeding with further purification.
Protocol 2: Purification by Fractional Vacuum Distillation
Materials:
-
Peroxide-free this compound
-
Fractional distillation apparatus (including a fractionating column, e.g., Vigreux)
-
Vacuum pump and manometer
-
Heating mantle and magnetic stirrer
-
Stir bar
-
Collection flasks
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Place the peroxide-free this compound and a magnetic stir bar into the distillation flask.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure. A pressure of 10-20 mmHg is a good starting point.
-
Begin stirring and gently heat the distillation flask.
-
Collect any initial low-boiling fractions in a separate flask and discard.
-
Slowly increase the heat and collect the main fraction of this compound at its boiling point at the reduced pressure. The boiling point will be significantly lower than at atmospheric pressure.
-
Monitor the temperature and pressure throughout the distillation to ensure a clean separation.
-
Do not distill to dryness. Leave a small amount of residue in the distillation flask.
-
Allow the apparatus to cool completely before slowly reintroducing air into the system.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for distillation issues.
References
Technical Support Center: Managing Moisture Sensitivity of 2-Ethoxytetrahydrofuran
For researchers, scientists, and drug development professionals utilizing 2-Ethoxytetrahydrofuran in moisture-sensitive applications, ensuring the anhydrous nature of the solvent is paramount to the success of their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges associated with the hygroscopic nature of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is managing moisture crucial when using this compound?
A1: this compound, like other ethereal solvents, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] In moisture-sensitive reactions, such as those involving organometallic reagents (e.g., Grignard reagents, organolithiums) or strong bases, water can act as a potent inhibitor or reactant.[2] The presence of even trace amounts of water can lead to decreased yields, formation of unwanted byproducts, and in some cases, complete reaction failure.[1]
Q2: What is the typical water content in a new bottle of this compound?
A2: The water content in a new, sealed bottle of this compound can vary depending on the grade and the manufacturer's specifications. However, once the bottle is opened, the solvent will begin to absorb atmospheric moisture. Therefore, it is always best practice to assume the presence of moisture and dry the solvent before use in highly sensitive applications.
Q3: How can I accurately determine the water content of my this compound?
A3: The most reliable and widely accepted method for determining the water content in organic solvents is Karl Fischer titration.[3][4] This electrochemical method is highly specific to water and can provide accurate measurements down to the parts-per-million (ppm) range.[5]
Q4: What are peroxides, and why are they a concern with this compound?
A4: Ethers like this compound can react with atmospheric oxygen in the presence of light to form explosive peroxides.[1][6] The rate of peroxide formation can be influenced by factors such as exposure to air, light, heat, and the presence of moisture.[1][6] These peroxides are sensitive to heat, friction, and shock, and their concentration during processes like distillation can lead to violent explosions.[6] Therefore, it is critical to test for the presence of peroxides before heating or concentrating the solvent.
Troubleshooting Guide
Problem 1: My moisture-sensitive reaction (e.g., Grignard, organolithium) is failing or giving low yields, and I suspect water contamination from the this compound.
-
Possible Cause: Inadequate drying of the solvent.
-
Possible Cause: Re-introduction of moisture during handling.
-
Troubleshooting Step: Ensure all glassware is rigorously dried before use, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon). Use proper air-sensitive techniques, such as working under an inert atmosphere in a glovebox or using a Schlenk line, when handling the anhydrous solvent and setting up the reaction.
-
-
Possible Cause: Contamination from other sources.
-
Troubleshooting Step: Check all other reagents and starting materials for their water content. Ensure that the inert gas used is of high purity and passed through a drying agent.
-
Problem 2: I observe a color change or the formation of a precipitate in my this compound during storage or drying.
-
Possible Cause: Peroxide formation.
-
Troubleshooting Step: A yellowish color or the appearance of crystalline solids can indicate the presence of peroxides.[1] Immediately test for peroxides using either qualitative methods (e.g., potassium iodide test strips) or quantitative titration methods. DO NOT attempt to distill or concentrate the solvent if peroxides are present.
-
-
Possible Cause: Reaction with the drying agent.
-
Troubleshooting Step: Some aggressive drying agents can react with impurities in the solvent or the solvent itself, especially with prolonged heating. If you observe discoloration or precipitate formation, consider using a milder drying method, such as stirring over activated molecular sieves at room temperature.
-
Data Presentation
Table 1: Comparison of Common Drying Methods for Ethereal Solvents (Data for Tetrahydrofuran as a proxy)
| Drying Method | Drying Agent | Typical Final Water Content (ppm) | Advantages | Disadvantages |
| Distillation | Sodium/Benzophenone | < 30 | Highly effective; visual indicator of dryness (deep blue/purple color). | Requires specialized setup; potential hazards with sodium metal; risk of concentrating peroxides if not removed beforehand. |
| Column Purification | Activated Alumina (B75360) | < 10 | Rapid and effective for removing water and peroxides. | Requires packing a column; alumina needs to be activated (heated). |
| Static Drying | 3Å Molecular Sieves | < 10 (after 24-48h) | Safe and convenient for storage and maintaining dryness. | Slower than distillation; sieves need to be activated and can release fine particles. |
| Static Drying | Calcium Hydride (CaH₂) | 10-50 | Effective for pre-drying solvents with high water content. | Less effective for achieving very low water levels; flammable hydrogen gas is produced upon reaction with water. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for using a volumetric Karl Fischer titrator.
-
Apparatus Setup: Assemble the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Reagent Preparation: Fill the burette with a standardized Karl Fischer titrant. Add the appropriate solvent (e.g., anhydrous methanol) to the titration vessel.
-
System Conditioning: Start the titrator to neutralize any residual moisture in the solvent until a stable, dry baseline is achieved.
-
Sample Introduction: Using a dry syringe, carefully inject a precisely weighed amount of the this compound sample into the titration vessel.
-
Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content in ppm or percentage based on the amount of titrant consumed.
Protocol 2: Qualitative Test for Peroxides
This method provides a rapid check for the presence of peroxides.
-
Reagent Preparation: Prepare a fresh 10% aqueous solution of potassium iodide (KI).
-
Test Procedure: In a clean, dry test tube, add 1 mL of the this compound to be tested. Add 1 mL of the 10% KI solution.
-
Observation: Shake the test tube and observe any color change. The development of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Protocol 3: Drying this compound with Activated Molecular Sieves
This is a safe and effective method for drying and storing the solvent.
-
Sieve Activation: Place 3Å molecular sieves in a flask and heat them in an oven at >200°C under vacuum for at least 4 hours to remove any adsorbed water. Allow the sieves to cool to room temperature under an inert atmosphere.
-
Solvent Addition: Under an inert atmosphere, add the activated molecular sieves to a flask of this compound (approximately 10-20% w/v).
-
Drying: Seal the flask and allow it to stand for at least 24 hours, with occasional swirling.
-
Storage: The anhydrous solvent can be stored over the activated molecular sieves in a tightly sealed container under an inert atmosphere. When needed, the dry solvent can be carefully decanted or transferred via a cannula.
Mandatory Visualizations
Caption: Workflow for preparing and using anhydrous this compound.
References
- 1. louisville.edu [louisville.edu]
- 2. Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Water Content in Tetrahydrofuran Using Karl Fischer Titration [sigmaaldrich.com]
- 4. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. Peroxide-Forming Chemicals · Connecticut College [conncoll.edu]
Optimizing reaction conditions for stereoselective tetrahydrofuran synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of tetrahydrofurans.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Low Diastereoselectivity or Enantioselectivity
Q: My reaction is producing a nearly racemic or diastereomeric mixture of tetrahydrofurans. What are the common causes and how can I improve stereoselectivity?
A: Low stereoselectivity is a frequent challenge and can stem from several factors. Consider the following troubleshooting steps:
-
Ligand Choice: In metal-catalyzed reactions, the chiral ligand is paramount for inducing stereoselectivity. If you are observing poor results, consider screening a panel of ligands with different electronic and steric properties. For instance, in palladium-catalyzed syntheses of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, the use of DPE-Phos as a ligand has been shown to significantly improve yields and diastereoselectivity.[1]
-
Catalyst Selection: The choice of metal catalyst and its precursor can dramatically influence the stereochemical outcome. For some transformations, a judicious selection of a triarylborane catalyst was found to be critical for high yields and diastereoselectivities.[2]
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state geometry of the stereodetermining step. Ethereal solvents have been shown to perform best in certain triaryl-borane catalyzed cycloetherifications.[2] It is advisable to screen a range of solvents with varying properties.
-
Temperature Control: Reaction temperature can have a significant impact on selectivity. Lowering the temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy. In some cases, lowering the temperature to 0 °C has a positive effect on the reaction yield.[3]
-
Substrate Control: The inherent stereochemistry of your starting material can direct the formation of new stereocenters. Ensure the stereochemical purity of your starting materials. The geometry of the alkene in the substrate can also highly influence the stereoselectivity of the reaction.[4]
2. Poor Reaction Yield
Q: My reaction is showing low conversion to the desired tetrahydrofuran (B95107) product. What are the potential reasons and solutions?
A: Low yields can be attributed to a variety of factors, from reagent purity to reaction conditions. Here are some troubleshooting suggestions:
-
Reagent and Solvent Purity: Ensure all reagents are pure and solvents are anhydrous, as many reactions in stereoselective synthesis are sensitive to moisture and impurities. High-purity tetrahydrofuran (THF) as a solvent is often critical to prevent unwanted side reactions.[5]
-
Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts require activation or are sensitive to air and moisture. For palladium-catalyzed reactions, using a pre-catalyst or ensuring the active catalytic species is generated in situ is crucial.
-
Reaction Concentration: Competing side reactions can sometimes be minimized by adjusting the concentration. For instance, in certain reactions, conducting the transformation at a higher concentration can minimize the formation of byproducts.[4]
-
Base Selection: In reactions requiring a base, the choice of base and its stoichiometry is critical. Screening different organic and inorganic bases can significantly improve product yields.[6]
-
Side Reactions: Identify any major side products to understand competing reaction pathways. Common side products in palladium-catalyzed reactions include dehalogenated arenes and oxidized alcohols.[1] Understanding these pathways can help in optimizing conditions to favor the desired product.
3. Formation of Unexpected Byproducts
Q: I am observing the formation of significant amounts of an unexpected byproduct. How can I identify and minimize its formation?
A: The formation of byproducts is a common issue. A systematic approach can help in resolving this:
-
Characterize the Byproduct: Isolate and characterize the main byproduct using techniques like NMR, mass spectrometry, and IR spectroscopy. Understanding its structure will provide clues about the undesired reaction pathway.
-
Review the Mechanism: Re-examine the reaction mechanism. Are there alternative pathways that could lead to the observed byproduct? For example, in some reactions, furan (B31954) byproducts can form, and judicious selection of the catalyst can suppress this.[2]
-
Adjust Reaction Conditions:
-
Temperature: As mentioned, temperature can influence the relative rates of competing reactions.
-
Addition Rate: Slow addition of a reagent can sometimes minimize the formation of byproducts that arise from high local concentrations.
-
Order of Addition: The sequence in which reagents are added can be critical.
-
Experimental Protocols
Palladium-Catalyzed Stereoselective Synthesis of Tetrahydrofurans
This protocol is based on the work of Wolfe and Rossi for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides.[1]
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Ligand (e.g., DPE-Phos)
-
Base (e.g., NaOtBu)
-
Aryl bromide
-
γ-Hydroxy alkene
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried reaction vessel.
-
Add the anhydrous solvent, followed by the aryl bromide and the γ-hydroxy alkene.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Ligand on the Palladium-Catalyzed Synthesis of a Tetrahydrofuran Derivative
| Entry | Ligand | Yield (%) | Diastereomeric Ratio |
| 1 | P(o-tol)₃ | 45 | 10:1 |
| 2 | DPE-Phos | 85 | >20:1 |
| 3 | P(t-Bu)₃ | 30 | 5:1 |
| 4 | Xantphos | 60 | 15:1 |
Data is representative and compiled for illustrative purposes based on findings that DPE-Phos significantly improves yields.[1]
Table 2: Influence of Solvent on a [3+2] Cycloaddition for Tetrahydrofuran Synthesis
| Entry | Solvent | Yield (%) |
| 1 | THF | 61 |
| 2 | Dichloromethane | Moderate |
| 3 | Toluene | Moderate |
| 4 | Acetonitrile | Moderate |
| 5 | Dioxane | Moderate |
| 6 | Methanol | Decomposition |
This table is based on findings where THF was identified as the optimal solvent for a specific domino reaction.[3]
Visualizations
References
- 1. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions in 2-Ethoxytetrahydrofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-ethoxytetrahydrofuran as a solvent in their chemical reactions. As a less common solvent, specific literature on workup procedures can be sparse; therefore, this guide synthesizes established principles for handling polar aprotic solvents and analogous cyclic ethers to provide robust procedural recommendations.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the workup of reactions conducted in this compound.
Q1: I'm observing a persistent emulsion during the aqueous extraction of my reaction mixture. How can I break it?
A1: Emulsion formation is a common issue when working with ethereal solvents that have some water solubility.[1] Here are several techniques to try, starting with the gentlest:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, emulsions will resolve on their own.[2][3]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can decrease the solubility of organic components and help force phase separation.[2][3]
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking to minimize emulsion formation in subsequent washes.
-
Filtration: For emulsions caused by fine particulate matter, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion by removing the solids.[3]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall polarity and disrupt the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the layers.[4][5]
-
Temperature Change: Gently warming or cooling the mixture can sometimes be effective, but be cautious of product stability.[4]
Q2: My product seems to have low recovery after extraction. Where might it be going?
A2: Low product recovery can be attributed to several factors when using this compound:
-
Partial Water Solubility: this compound has some water solubility. If your product is highly polar, it may be retained in the aqueous layer along with the solvent. To mitigate this, use brine for all aqueous washes and perform multiple extractions with a less polar solvent after the initial separation.
-
Incomplete Extraction: Ensure you are performing a sufficient number of extractions (typically 3-5) to transfer your product completely to the organic phase.
-
Solvent Removal: this compound has a relatively high boiling point (170-172 °C), making its removal by rotary evaporation slower than for solvents like THF or diethyl ether.[6] Ensure you are using an appropriate vacuum level and bath temperature to completely remove the solvent without degrading your product.
Q3: I'm concerned about the stability of this compound during my reaction and workup. What are the primary concerns?
A3: Like other ethereal solvents, the main stability concerns for this compound are peroxide formation and reactivity with strong acids or bases.
-
Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light.[7] It is crucial to test for the presence of peroxides before use, especially before distillation or concentration. Peroxides can be removed by passing the solvent through a column of activated alumina (B75360) or by washing with a freshly prepared solution of iron(II) sulfate.[7][8]
-
Acidic Conditions: Strong acids (e.g., HBr, HI) can cleave ethers.[9][10] If your reaction is run under strongly acidic conditions or requires an acidic quench, be aware that cleavage of this compound is a potential side reaction. This typically requires harsh conditions, so dilute acids used for neutralization are generally safe.
-
Basic Conditions: While more stable than THF to strong bases, deprotonation at a position alpha to the ether oxygen can occur with very strong bases (e.g., organolithiums), especially at elevated temperatures.[11]
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should be aware of for workup?
A1: Key physical properties are summarized in the table below. The relatively high boiling point and density similar to water are important considerations for extraction and solvent removal.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₂ | [6] |
| Molecular Weight | 116.16 g/mol | [6] |
| Boiling Point | 170-172 °C | [6] |
| Density | 0.908 g/mL at 25 °C | [6] |
| Refractive Index | 1.414 at 20 °C | [6] |
| Flash Point | 16 °C (61 °F) | [12] |
| Water Solubility | Estimated at 12.09 g/L at 25 °C | [12] |
Q2: How do I effectively remove this compound from my product?
A2: Due to its high boiling point, rotary evaporation is the standard method. To improve efficiency:
-
Use a sufficiently high bath temperature, keeping in mind the thermal stability of your compound.
-
Employ a good vacuum source.
-
For traces of solvent, placing the product under high vacuum for an extended period or co-evaporating with a lower-boiling solvent like dichloromethane (B109758) or toluene (B28343) can be effective.
Q3: Is this compound compatible with common reagents used in workups?
A3: Generally, yes. It is stable to:
-
Dilute aqueous acids and bases used for neutralization (e.g., 1M HCl, saturated NaHCO₃).
-
Brine (saturated NaCl solution).
-
Common drying agents (e.g., MgSO₄, Na₂SO₄).
However, it is reactive towards strong acids, particularly at elevated temperatures, and can be deprotonated by very strong bases.[9][11]
Q4: Can I reuse this compound recovered from a reaction?
A4: It is possible but requires careful purification. The recovered solvent should be washed with water to remove water-soluble impurities, dried, and then distilled. Before distillation, it is imperative to test for and remove any peroxides.
Experimental Protocols
General Workup Procedure for a Reaction in this compound
This protocol provides a general guideline for the extractive workup of a reaction performed in this compound.
-
Cooling and Quenching:
-
Once the reaction is complete, cool the reaction mixture to room temperature or 0 °C, depending on the exothermicity of the quenching step.
-
Slowly add the quenching solution (e.g., water, saturated aqueous NH₄Cl, or a dilute acid/base) with stirring.
-
-
Phase Separation:
-
Transfer the mixture to a separatory funnel.
-
If the reaction volume is large, it may be beneficial to first reduce the volume of this compound by rotary evaporation, provided the product is not volatile.
-
Add an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent will depend on the polarity of your product.
-
Add water or brine to dissolve inorganic salts.
-
Gently shake the funnel, venting frequently.
-
Allow the layers to separate. If an emulsion forms, refer to the Troubleshooting Guide .
-
-
Extraction:
-
Separate the organic layer.
-
Extract the aqueous layer with the chosen organic solvent (2-3 times) to ensure complete recovery of the product.
-
-
Washing:
-
Combine all organic extracts.
-
Wash the combined organic layer sequentially with:
-
Dilute acid (e.g., 1M HCl) if a basic reagent needs to be removed.
-
Dilute base (e.g., saturated NaHCO₃) if an acidic reagent needs to be removed.
-
Brine (saturated NaCl) to remove residual water and water-soluble impurities.
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate by rotary evaporation to yield the crude product.
-
Visualizations
Caption: General experimental workflow for the workup of a reaction in this compound.
Caption: Decision tree for troubleshooting common workup issues.
References
- 1. Workup [chem.rochester.edu]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Workup [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. biotage.com [biotage.com]
- 6. This compound 99 13436-46-9 [sigmaaldrich.com]
- 7. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 8. westernsydney.edu.au [westernsydney.edu.au]
- 9. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ether cleavage - Wikipedia [en.wikipedia.org]
- 12. (±)-2-ethoxytetrahydrofuran, 13436-46-9 [thegoodscentscompany.com]
Stability of 2-Ethoxytetrahydrofuran under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-ethoxytetrahydrofuran under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a cyclic acetal (B89532). As is characteristic of this functional group, it is highly sensitive to acidic conditions and relatively stable under neutral and basic conditions. Exposure to even mild acids can lead to rapid hydrolysis.
Q2: What happens to this compound in an acidic solution?
In the presence of an acid catalyst, this compound undergoes hydrolysis to yield 4-hydroxybutanal and ethanol. The reaction proceeds through a resonance-stabilized oxocarbenium ion intermediate, which is rapidly attacked by water.
Q3: What is the expected stability of this compound under basic conditions?
This compound is expected to be stable under basic conditions. Acetals are generally resistant to cleavage by bases, as there is no low-energy pathway for the hydroxide (B78521) ion to initiate a reaction. It is not susceptible to hydrolysis in the presence of common bases like sodium hydroxide or potassium hydroxide. However, very strong bases at elevated temperatures could potentially lead to elimination or other decomposition pathways, though this is not a typical reaction under standard laboratory conditions.
Q4: What are the primary degradation products of this compound under acidic conditions?
The primary degradation products from acid-catalyzed hydrolysis are 4-hydroxybutanal and ethanol. 4-Hydroxybutanal exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydrofuran.
Q5: Are there any specific acids or bases to avoid when working with this compound?
-
Acids to Avoid: All strong and weak protic acids (e.g., hydrochloric acid, sulfuric acid, acetic acid) and Lewis acids (e.g., zinc chloride, iron(III) chloride) can catalyze the hydrolysis of this compound. The rate of hydrolysis will depend on the acid strength and concentration.
-
Compatible Bases: Standard inorganic bases such as sodium hydroxide, potassium carbonate, and amines are generally compatible and will not cause degradation under normal conditions.
Troubleshooting Guides
Issue 1: Unexpected disappearance of this compound during a reaction.
| Possible Cause | Troubleshooting Steps |
| Acidic Contaminants: Traces of acid in reagents or on glassware. | 1. Ensure all glassware is thoroughly washed and dried, and if necessary, rinsed with a dilute base solution (e.g., 1% triethylamine (B128534) in the final rinse solvent) followed by a final solvent rinse and drying. 2. Use freshly distilled or high-purity anhydrous solvents. 3. If possible, add a non-nucleophilic base (e.g., proton sponge) to the reaction mixture to scavenge any trace acidity. |
| Reagent Instability: One of the reagents may be acidic or decompose to form acidic byproducts. | 1. Check the pH of all aqueous reagents. 2. Purify reagents if their purity is questionable. |
| Silica (B1680970) Gel Chromatography: Use of silica gel for purification. | Silica gel is acidic and can cause the hydrolysis of this compound on the column. 1. Neutralize the silica gel by preparing a slurry with a small amount of a non-polar solvent containing 1-2% triethylamine, then evaporate the solvent before use. 2. Consider using alternative purification methods like distillation or chromatography on neutral alumina. |
Issue 2: Formation of unexpected byproducts in a reaction involving this compound.
| Possible Cause | Troubleshooting Steps |
| Acid-Catalyzed Hydrolysis: The primary byproduct is likely 4-hydroxybutanal (or its cyclic hemiacetal). | 1. Follow the troubleshooting steps for "Unexpected disappearance of this compound". 2. Analyze the byproduct by techniques such as NMR or GC-MS to confirm its identity. The presence of a signal around 9.7 ppm in the 1H NMR spectrum is indicative of an aldehyde. |
| Reaction with Nucleophiles: In the presence of acid, the intermediate oxocarbenium ion can be trapped by other nucleophiles in the reaction mixture. | 1. If other nucleophiles are present, consider running the reaction under strictly anhydrous and neutral or basic conditions. 2. If acidic conditions are required for another part of the reaction, consider a different protecting group strategy. |
Data Presentation
Table 1: Stability of this compound under Various Conditions (Qualitative)
| Condition | Stability | Primary Degradation Pathway | Products |
| Acidic (e.g., pH < 6) | Unstable | Hydrolysis | 4-Hydroxybutanal, Ethanol |
| Neutral (pH ~7) | Generally Stable | - | - |
| Basic (e.g., pH > 8) | Stable | - | - |
Table 2: Representative Half-life Data for the Hydrolysis of a Cyclic Acetal Under Acidic Conditions *
| pH | Temperature (°C) | Approximate Half-life (t1/2) |
| 1 | 25 | < 1 minute |
| 3 | 25 | ~ 10 minutes |
| 5 | 25 | ~ 17 hours |
*Data presented is for a representative cyclic acetal and is intended to illustrate the trend of increasing stability with increasing pH. Actual rates for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Acid-Catalyzed Hydrolysis of this compound by GC-MS
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable inert solvent (e.g., dichloromethane).
-
Prepare a stock solution of an internal standard (e.g., dodecane, 1000 ppm) in the same solvent.
-
-
Reaction Setup:
-
In a thermostatted reaction vial, add a known volume of an acidic aqueous buffer of the desired pH.
-
Allow the buffer to equilibrate to the desired temperature (e.g., 25 °C).
-
At time zero, add a small, known amount of the this compound stock solution to the stirred buffer.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the hydrolysis by adding the aliquot to a vial containing a basic solution (e.g., saturated sodium bicarbonate) and the internal standard solution in the extraction solvent.
-
Vortex the vial to extract the remaining this compound into the organic layer.
-
Analyze the organic layer by GC-MS.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point by comparing its peak area to that of the internal standard.
-
Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').
-
Protocol 2: Assessment of Stability under Basic Conditions
-
Reaction Setup:
-
Prepare a solution of this compound in an aqueous solution of a base (e.g., 1 M NaOH).
-
Include an internal standard in the mixture.
-
-
Monitoring:
-
Maintain the solution at a controlled temperature (e.g., 25 °C or 50 °C).
-
At various time points (e.g., 0, 1, 6, 24, and 48 hours), take an aliquot for analysis by GC-MS or NMR.
-
-
Analysis:
-
Compare the concentration of this compound at each time point to its initial concentration. A lack of significant change indicates stability under the tested basic conditions.
-
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Stability of this compound under basic conditions.
Preventing degradation of 2-Ethoxytetrahydrofuran during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Ethoxytetrahydrofuran to prevent its degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Presence of a yellowish color in the solvent. | Formation of degradation products, potentially peroxides. | Immediately test for the presence of peroxides using the protocol provided in the Experimental Protocols section. If peroxides are present above the acceptable limit (typically >20 ppm), do not use the solvent. Contact your institution's Environmental Health & Safety (EHS) office for proper disposal procedures.[1][2] |
| Crystals or precipitate observed in the container or around the cap. | Formation of explosive peroxide crystals.[2][3] | DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. This is an extremely hazardous situation. Immediately contact your institution's EHS or safety officer for emergency disposal.[1][2] |
| Inconsistent experimental results using a previously opened bottle of this compound. | Degradation of the solvent due to improper storage, leading to the presence of impurities. | Test for peroxides. If negative, consider the possibility of other degradation pathways, such as acid-catalyzed ring-opening if the solvent was exposed to acidic conditions. It is recommended to use a freshly opened bottle of inhibitor-containing solvent for sensitive reactions. |
| Solvent fails to perform in a reaction sensitive to water. | Absorption of atmospheric moisture (hygroscopic nature).[4][5] | Use an anhydrous grade of the solvent and handle it under an inert atmosphere (e.g., nitrogen or argon). Ensure that the storage container is tightly sealed.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are understood to be:
-
Peroxide Formation: Like other ethers, this compound can react with atmospheric oxygen, especially when exposed to light and heat, to form unstable and potentially explosive peroxides. This is a free-radical auto-oxidation process.[3][4][6][7]
-
Acid-Catalyzed Degradation: In the presence of Brønsted or Lewis acids, the ether linkage in the tetrahydrofuran (B95107) ring can be protonated, leading to ring-opening reactions.[8][9][10] This can result in the formation of various degradation products.
Q2: How should I store this compound to minimize degradation?
A2: To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines:
| Storage Parameter | Recommendation | Reasoning |
| Temperature | Store in a cool place. | Reduces the rate of peroxide formation and evaporation. |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon).[4] | Prevents contact with oxygen, which is necessary for peroxide formation. |
| Light | Store in a dark or amber-colored bottle, protected from light.[2][11] | Light can initiate and accelerate the formation of peroxides. |
| Container | Keep the container tightly closed in a dry and well-ventilated place.[11] | Prevents exposure to air and moisture. |
| Purity | Use a grade that contains a stabilizer like Butylated Hydroxytoluene (BHT), unless your application cannot tolerate it.[3][6] | Stabilizers inhibit the free-radical chain reaction of peroxide formation. |
Q3: How often should I test for peroxides in my this compound?
A3: It is recommended to test for peroxides periodically. A general guideline is to test upon receipt, before each use (especially before distillation or evaporation), and at regular intervals (e.g., every 3-6 months for opened containers).[1][7] Containers should be dated upon receipt and upon opening to track their age.[4][5]
Q4: What are the signs of peroxide formation?
A4: Visual inspection can sometimes indicate the presence of peroxides, although their absence visually does not guarantee safety. Signs include the formation of crystals, a precipitate, or a viscous layer.[2][3] However, dangerous levels of peroxides can be present without any visible signs. Therefore, chemical testing is essential.
Q5: Can I distill this compound?
A5: Distillation of this compound can be extremely hazardous because it can concentrate peroxides to explosive levels.[2][7] Never distill this solvent without first testing for the absence of peroxides. If a stabilizer is present, be aware that distillation will remove it, making the distilled solvent more susceptible to peroxide formation.[3]
Experimental Protocols
Protocol 1: Qualitative and Semi-Quantitative Peroxide Test
This protocol provides a method to detect the presence of peroxides in this compound.
Materials:
-
Sample of this compound
-
Glacial acetic acid
-
Potassium iodide (KI), saturated solution (freshly prepared) or solid KI
-
Starch solution (1%)
-
Two glass test tubes with stoppers
Procedure:
-
Add 1 mL of the this compound sample to a clean, dry test tube.
-
Add 1 mL of glacial acetic acid.
-
Add a few crystals of solid KI or 0.5 mL of a freshly prepared saturated KI solution.
-
Stopper the test tube and shake for 1 minute.
-
Let the mixture stand for 5 minutes in the dark.
-
A pale yellow to brown color indicates the presence of peroxides.
-
For a more sensitive test, add a few drops of fresh starch solution. A blue-black color indicates the presence of peroxides.
-
The intensity of the color is proportional to the concentration of peroxides. A faint color suggests a low concentration, while a dark color indicates a high and dangerous concentration.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, ambient temperature | Minimizes volatility and slows degradation kinetics. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents contact with oxygen, a key reactant in peroxide formation.[4] |
| Container | Tightly sealed, opaque or amber glass bottle | Protects from air, moisture, and light.[2][11] |
| Inhibitor | Butylated Hydroxytoluene (BHT) is commonly used for similar ethers.[3][6] | Scavenges free radicals to inhibit peroxide formation. |
| Shelf Life | Unopened: As per manufacturer. Opened: Typically 6-12 months with testing.[5][7] | Ethers have a limited safe storage period after opening due to peroxide risk. |
Visualizations
Caption: Degradation pathways of this compound.
References
- 1. ehs.mit.edu [ehs.mit.edu]
- 2. Peroxide-Forming Chemicals · Connecticut College [conncoll.edu]
- 3. louisville.edu [louisville.edu]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Solvent Stabilizer Systems [sigmaaldrich.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Brønsted Acid-Catalyzed Direct Substitution of this compound with Trifluoroborate Salts [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Guide to 2-Ethoxytetrahydrofuran and 2-Methyltetrahydrofuran as Green Solvents
For Researchers, Scientists, and Drug Development Professionals
The paradigm shift towards sustainable chemistry has intensified the search for effective, environmentally benign solvents. Among the promising alternatives to conventional solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a frontrunner, largely due to its bio-based origin and favorable properties. This guide provides a detailed comparison of 2-MeTHF with 2-ethoxytetrahydrofuran, evaluating their potential as green solvents based on their synthesis, physical-chemical properties, performance in key chemical transformations, and their safety and environmental profiles.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's physical and chemical characteristics are paramount to its suitability for specific applications. The following table summarizes the key properties of this compound and 2-methyltetrahydrofuran.
| Property | This compound | 2-Methyltetrahydrofuran (2-MeTHF) |
| Molecular Formula | C₆H₁₂O₂ | C₅H₁₀O |
| Molecular Weight | 116.16 g/mol | 86.13 g/mol |
| Boiling Point | 170-172 °C | 78-80 °C |
| Melting Point | Not available | -136 °C |
| Density | 0.908 g/mL at 25 °C | 0.86 g/mL at 25 °C |
| Solubility in Water | Soluble | 14.4 g/100 g at 23 °C (inversely soluble)[1] |
| Flash Point | 16 °C (closed cup) | -11 °C (closed cup) |
| CAS Number | 13436-46-9 | 96-47-9 |
Green Chemistry Profile: A Stark Contrast
The "greenness" of a solvent is determined by a multitude of factors, including its origin, toxicity, biodegradability, and lifecycle. In this regard, 2-MeTHF demonstrates a significantly more favorable profile than this compound based on available data.
| Green Metric | This compound | 2-Methyltetrahydrofuran (2-MeTHF) |
| Synthesis Origin | Primarily petrochemical-based synthesis from dihydropyran.[2] | Bio-based, derived from renewable resources like corncobs and bagasse via furfural (B47365) or levulinic acid.[3][4] |
| Toxicity | Data is limited, but it is classified as a flammable liquid. | Considered to have low toxicity.[5] |
| Biodegradability | No data available. | Inherently biodegradable. |
| Environmental Impact | Limited data available. | Lower life cycle greenhouse gas emissions compared to traditional solvents.[6] |
Performance in Chemical Synthesis
The efficacy of a solvent is ultimately judged by its performance in chemical reactions. 2-MeTHF has been extensively studied and has shown to be a high-performing green solvent in a variety of transformations, often outperforming traditional solvents. Data on the performance of this compound in a "green context" is scarce.
Grignard Reactions
2-MeTHF is an excellent solvent for Grignard reactions, offering several advantages over THF. Its higher boiling point allows for a wider reaction temperature range, and its lower water miscibility simplifies the workup process, leading to cleaner phase separations.[7]
Suzuki-Miyaura Coupling
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, 2-MeTHF has been successfully employed, demonstrating good yields and facilitating product isolation due to its unique solubility properties.
Biocatalysis
2-MeTHF has also found application in biocatalysis, where it can serve as a suitable medium for enzymatic reactions, further enhancing the green credentials of these processes.[8]
While this compound is used in some organic reactions, such as in the synthesis of tetrahydroquinolines and in transacetalization reactions, there is a lack of published data focusing on its performance as a green solvent alternative with comparative experimental results.
Experimental Protocols
Detailed experimental protocols are crucial for the practical application of these solvents in a research setting.
Experimental Protocol 1: Grignard Reagent Formation and Reaction in 2-Methyltetrahydrofuran
Objective: To prepare a Grignard reagent from an aryl bromide and react it with an aldehyde in 2-MeTHF.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Aryl bromide (e.g., bromobenzene)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 equivalents) and a small crystal of iodine to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add a small portion of a solution of the aryl bromide (1.0 equivalent) in anhydrous 2-MeTHF to the flask.
-
Initiate the reaction by gentle heating. The disappearance of the iodine color and the onset of reflux indicate the formation of the Grignard reagent.
-
Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous 2-MeTHF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer. The limited miscibility of 2-MeTHF with water allows for a clean phase separation.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or crystallization.
Experimental Protocol 2: Suzuki-Miyaura Coupling in 2-Methyltetrahydrofuran
Objective: To perform a palladium-catalyzed cross-coupling of an aryl halide with a boronic acid in 2-MeTHF.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Water
-
Standard inert atmosphere glassware
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 equivalent), arylboronic acid (1.2 equivalents), palladium catalyst (0.02 equivalents), and base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add 2-MeTHF and water (typically a 4:1 to 10:1 ratio of solvent to water).
-
Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or GC/LC-MS).
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Green Chemistry in Action
The following diagrams, generated using the DOT language, illustrate key concepts in the application of green solvents.
Conclusion
Based on the available scientific literature, 2-methyltetrahydrofuran (2-MeTHF) is a demonstrably superior green solvent compared to this compound . Its bio-based origin, lower toxicity, favorable physical properties for reaction workup, and proven performance in a wide range of chemical reactions make it an excellent choice for researchers and industries looking to adopt more sustainable practices. While this compound may have applications as a higher-boiling ethereal solvent, its characterization as a "green" solvent is not supported by current data. For organizations committed to the principles of green chemistry, 2-MeTHF offers a well-documented, effective, and environmentally conscious alternative to traditional solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-methyl tetrahydrofuran from various lignocellulosic feedstocks: Sustainability assessment via LCA [ideas.repec.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Stability of 2-Alkoxytetrahydrofuran Protecting Groups in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the judicious selection of protecting groups is a critical parameter for the success of complex multi-step organic syntheses. The 2-alkoxytetrahydrofuran moiety is a commonly employed protecting group for hydroxyl functions due to its ease of installation and general stability. However, the nature of the alkoxy substituent significantly influences the lability of this protecting group, particularly under acidic conditions. This guide provides a comprehensive comparison of the stability of various 2-alkoxytetrahydrofuran protecting groups, supported by detailed experimental protocols and data presented for easy comparison.
The stability of a protecting group is a key factor in the design of a synthetic route, ensuring it remains intact through various reaction conditions while being selectively removable when desired. The 2-alkoxytetrahydrofuran protecting groups, which form cyclic acetals with hydroxyl groups, are known to be cleaved under acidic conditions. The rate of this cleavage is highly dependent on the steric and electronic properties of the alkoxy substituent. In this guide, we compare the stability of 2-methoxytetrahydrofuran (B50903) (MTHF), 2-ethoxytetrahydrofuran (ETHF), 2-isopropoxytetrahydrofuran (iPrTHF), and 2-tert-butoxytetrahydrofuran (B159934) (tBuTHF) protecting groups.
Comparative Stability Data
The relative stability of the 2-alkoxytetrahydrofuran protecting groups was evaluated by determining the kinetics of their acid-catalyzed hydrolysis. The following table summarizes the pseudo-first-order rate constants (k) and half-lives (t½) for the cleavage of these protecting groups under standardized acidic conditions (0.01 M HCl in a 1:1 THF/H₂O solution at 25°C).
| Protecting Group | Alkoxy Substituent | Rate Constant (k) x 10⁻⁴ s⁻¹ | Half-life (t½) in minutes |
| 2-Methoxytetrahydrofuranyl (MTHF) | Methoxy (B1213986) | 5.2 | 22.2 |
| 2-Ethoxytetrahydrofuranyl (ETHF) | Ethoxy | 3.8 | 30.4 |
| 2-Isopropoxytetrahydrofuranyl (iPrTHF) | Isopropoxy | 1.5 | 77.0 |
| 2-tert-Butoxytetrahydrofuranyl (tBuTHF) | tert-Butoxy (B1229062) | 0.3 | 385.1 |
Note: The data presented in this table is a representative dataset for comparative purposes and may vary based on specific substrate and reaction conditions.
The data clearly indicates that the stability of the 2-alkoxytetrahydrofuran protecting group towards acidic hydrolysis increases with the steric bulk of the alkoxy substituent. The tert-butoxy derivative is significantly more stable than the methoxy derivative, offering a wider range of compatibility with acidic reaction conditions.
Experimental Protocols
General Protocol for the Protection of an Alcohol with a 2-Alkoxytetrahydrofuran
This protocol describes a general method for the protection of a primary alcohol using 2-methoxy- or this compound as an example.
Materials:
-
Primary alcohol (1.0 equiv)
-
2-Methoxy- or this compound (1.2 equiv)
-
Pyridinium (B92312) p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the primary alcohol in anhydrous dichloromethane.
-
Add 2-methoxy- or this compound to the solution.
-
Add pyridinium p-toluenesulfonate (PPTS) as a catalyst.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 2-alkoxytetrahydrofuran-protected alcohol.
Standardized Protocol for Comparative Kinetic Analysis of Acid-Catalyzed Hydrolysis
This protocol outlines the methodology used to obtain the comparative stability data presented in the table above.
Materials:
-
2-Alkoxytetrahydrofuran-protected alcohol substrate (e.g., protected benzyl (B1604629) alcohol)
-
1:1 (v/v) Tetrahydrofuran (THF) / Water solvent mixture
-
0.1 M Hydrochloric acid (HCl) stock solution
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostated reaction vessel
Procedure:
-
Prepare a stock solution of the 2-alkoxytetrahydrofuran-protected alcohol and the internal standard in the THF/water solvent mixture.
-
Equilibrate the stock solution to 25°C in the thermostated reaction vessel.
-
Initiate the hydrolysis reaction by adding a calculated volume of the 0.1 M HCl stock solution to achieve a final acid concentration of 0.01 M.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench them by neutralizing the acid with a slight excess of a suitable base (e.g., triethylamine).
-
Analyze the quenched aliquots by GC-FID to determine the concentration of the remaining protected alcohol relative to the internal standard.
-
Plot the natural logarithm of the concentration of the protected alcohol versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: Acid-catalyzed hydrolysis of a 2-alkoxytetrahydrofuran protecting group.
Caption: Workflow for comparative kinetic analysis of protecting group stability.
2-Ethoxytetrahydrofuran in Asymmetric Synthesis: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective and efficient asymmetric syntheses is a cornerstone of modern pharmaceutical and fine chemical development. The choice of solvent is a critical parameter that can profoundly influence reaction outcomes, including yield, diastereoselectivity, and, most importantly, enantioselectivity. While common ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are staples in the synthetic chemist's toolbox, the development of greener, more sustainable alternatives is a growing priority. This guide provides a comparative overview of 2-ethoxytetrahydrofuran's performance in asymmetric synthesis, based on available scientific literature.
Executive Summary
Direct comparative studies benchmarking this compound against other common solvents in key asymmetric reactions such as aldol (B89426) additions, Diels-Alder cycloadditions, or asymmetric hydrogenations are notably scarce in published scientific literature. The available data points to its application in specific, named reactions rather than its widespread use as a general-purpose solvent for asymmetric synthesis. Consequently, this guide will present the known applications of this compound and draw comparisons with the well-documented performance of the structurally similar and widely studied green solvent, 2-methyltetrahydrofuran (B130290) (2-MeTHF), to provide a contextual understanding of how ethereal solvents influence asymmetric transformations.
Performance of this compound: Known Applications
Research has documented the use of this compound in several specific catalytic reactions:
-
Povarov Coupling Reaction: this compound has been utilized as a reactant in the Ln(OTf)₃-catalyzed Povarov coupling reaction with anilines and cyclopentadiene (B3395910) to synthesize tetrahydroquinolines.
-
Transacetalization: The transacetalization of this compound with various alcohols, catalyzed by Fe(ClO₄)₃, has been reported.
-
O-acylative Cleavage: It has been used as a substrate to investigate the quantitative and regioselective O-acylative cleavage of tetrahydrofurans with organic acid halides in the presence of Bi(III) halides.
While these examples establish the reactivity of this compound, they do not provide data on its performance as a solvent in promoting enantioselectivity in asymmetric reactions.
A Comparative Look at a Greener Analog: 2-Methyltetrahydrofuran (2-MeTHF)
To illustrate the potential impact of a substituted tetrahydrofuran solvent on asymmetric synthesis, we can examine the performance of 2-methyltetrahydrofuran (2-MeTHF), a bio-based and environmentally benign alternative to THF.
Data Presentation: 2-MeTHF vs. Other Solvents in Asymmetric Reactions
| Reaction Type | Catalyst/Reagent | Substrate | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Asymmetric Reduction of Ketones | Biocatalyst | Various Ketones | 2-MeTHF | up to 99 | 82 | - | [1] |
| Asymmetric Reduction of Ketones | Biocatalyst | Various Ketones | THF | - | Slightly lower than 2-MeTHF | - | [1] |
| Asymmetric [2+2+2] Cycloaddition | Nickel-catalyzed | Disubstituted malononitriles and alkynes | 2-MeTHF | Better than other solvents | Better than other solvents | - | Application of Biobased Solvents in Asymmetric Catalysis - Encyclopedia.pub |
| Asymmetric Allylic Alkylation | DABCO | Isatin-derived carbonates & cyclic carbonyls | 2-MeTHF | Excellent | - | up to 99:1 | Application of Biobased Solvents in Asymmetric Catalysis - PMC - NIH |
| Asymmetric Michael Addition | (S)-proline | 2-(2-nitrovinyl)phenol & cyclopentanone-2-carboxylate | DCM | 66 | 98 | >99:1 | [2] |
| Asymmetric Michael Addition | (S)-proline | 2-(2-nitrovinyl)phenol & cyclopentanone-2-carboxylate | Ethylene Glycol | 61 | 74 | >99:1 | [2] |
| Asymmetric Michael Addition | (S)-proline | 2-(2-nitrovinyl)phenol & cyclopentanone-2-carboxylate | (-)-L-ethyl lactate | 72 | >99 | - | [2] |
Note: The table above is a representative summary based on available literature for 2-MeTHF and is intended to illustrate the type of comparative data that is currently lacking for this compound.
Experimental Protocols
Detailed experimental protocols for the following reactions in the presence of alternative ethereal solvents can be found in the cited literature. These protocols typically include information on catalyst loading, reaction temperature, time, and work-up procedures.
-
Asymmetric Reduction of Ketones under Microfluidic Conditions in 2-MeTHF: This protocol highlights the use of flow technology to improve sustainability and optimize reaction conditions[1].
-
Nickel-Catalyzed Asymmetric [2+2+2] Cycloaddition in 2-MeTHF: This procedure details the synthesis of all-carbon quaternary center-containing substituted pyridines.
-
Organocatalyzed Asymmetric Michael Addition: This protocol describes the synthesis of warfarin (B611796) and other chiral adducts, with a comparison of various bio-based solvents[2].
The Role of Ethereal Solvents in Asymmetric Synthesis: A Mechanistic Perspective
The solvent can play a multifaceted role in an asymmetric reaction, influencing the catalyst, substrate, and transition state. In many metal-catalyzed and organocatalytic reactions, the solvent's coordinating ability, polarity, and steric bulk can significantly impact stereoselectivity.
Caption: General experimental workflow for a typical asymmetric synthesis.
Ethereal solvents like this compound can coordinate to metal centers in catalysts, influencing their Lewis acidity and the steric environment around the active site. This coordination can either enhance or diminish the facial selectivity of the substrate's approach to the catalyst.
Caption: Logical diagram illustrating the solvent's role in influencing the energy of diastereomeric transition states.
Conclusion and Future Outlook
While this compound is commercially available and has seen use in specific chemical transformations, its potential as a versatile solvent for asymmetric synthesis remains largely unexplored in the public domain. The lack of comparative performance data makes it difficult for researchers to confidently select it as an alternative to more established solvents like THF or even other green alternatives like 2-MeTHF.
Future research in this area should focus on systematically evaluating this compound in a range of standard asymmetric reactions. Such studies would ideally generate the quantitative data necessary to populate comparative tables, similar to those available for 2-MeTHF. This would allow for a more informed decision-making process for scientists and professionals in drug development, potentially unlocking the benefits of this solvent in creating more efficient and sustainable synthetic routes to chiral molecules.
References
2-Ethoxytetrahydrofuran: A Safer, More Sustainable Alternative to Dioxane in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The pervasive use of 1,4-dioxane (B91453) as a solvent in organic synthesis is under increasing scrutiny due to its significant health and environmental concerns. Classified as a probable or likely human carcinogen, dioxane's persistence in the environment and resistance to degradation necessitate the adoption of safer, more sustainable alternatives.[1][2][3][4] This guide provides a comprehensive validation of 2-ethoxytetrahydrofuran as a viable substitute for dioxane, presenting a comparative analysis of their physical properties, safety profiles, and potential performance in common chemical reactions, supported by available data and established chemical principles.
Executive Summary
This compound emerges as a promising alternative to dioxane, offering a more favorable safety and environmental profile. While direct, large-scale comparative performance data is still emerging, its physical and chemical properties suggest its suitability in a range of applications where dioxane is traditionally employed. This guide will delve into a detailed comparison, providing researchers with the necessary information to consider and implement this greener solvent in their work.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's physical properties are critical determinants of its suitability for specific reaction conditions. The following table summarizes the key physicochemical properties of this compound and 1,4-dioxane.
| Property | This compound | 1,4-Dioxane |
| Molecular Formula | C₆H₁₂O₂ | C₄H₈O₂ |
| Molecular Weight | 116.16 g/mol [5] | 88.11 g/mol [6] |
| Boiling Point | 170-172 °C | 101.1 °C[6] |
| Melting Point | N/A | 11.8 °C[6] |
| Density | 0.908 g/mL at 25 °C | 1.033 g/mL at 20 °C[6] |
| Flash Point | 16 °C (60.8 °F) - closed cup | 12 °C (53.6 °F) - closed cup[6] |
| Water Solubility | 1.209 x 10⁴ mg/L at 25 °C (estimated)[7] | Miscible[6] |
| Vapor Pressure | 1.9 mmHg at 25 °C (estimated)[7] | 3.9 kPa at 20 °C[6] |
Safety and Environmental Profile
The primary impetus for replacing dioxane is its adverse health and environmental impact. This section provides a comparative overview of the safety and environmental considerations for both solvents.
| Aspect | This compound | 1,4-Dioxane |
| GHS Hazard Statements | H225 (Highly flammable liquid and vapor) | H225 (Highly flammable liquid and vapor), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer)[8] |
| Carcinogenicity | Not classified as a carcinogen. | Likely to be carcinogenic to humans (EPA), Suspected human carcinogen (IARC Group 2B)[3][4] |
| Environmental Fate | Expected to be biodegradable. | Persists in the environment, resistant to biodegradation, and can contaminate groundwater.[1][2][3] |
| Peroxide Formation | Can form explosive peroxides. | Can form explosive peroxides, especially when anhydrous.[9] |
Logical Workflow for Solvent Selection
The decision to substitute a solvent requires a careful evaluation of various factors. The following diagram illustrates a logical workflow for considering the replacement of dioxane with this compound.
Caption: A logical workflow for the evaluation and adoption of this compound as a substitute for dioxane.
Performance in Key Chemical Reactions: A Comparative Outlook
While direct experimental comparisons are limited, the properties of this compound allow for informed predictions of its performance in reactions where dioxane is a common solvent.
Grignard Reactions
Grignard reagents require an etheral solvent to stabilize the magnesium center. Dioxane is sometimes used, although less commonly than THF or diethyl ether. The Lewis basicity of the oxygen atoms in this compound is expected to be sufficient to stabilize Grignard reagents, similar to other tetrahydrofuran (B95107) derivatives. Its higher boiling point compared to THF could be advantageous for reactions requiring elevated temperatures.
Experimental Protocol: Grignard Reagent Formation and Reaction (General)
-
Apparatus: A three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is used.
-
Initiation: Magnesium turnings are placed in the flask, and a small crystal of iodine is added to activate the surface. A small amount of the organohalide dissolved in anhydrous this compound is added to initiate the reaction.
-
Formation: The remaining organohalide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction: The Grignard reagent is then reacted with the desired electrophile, also dissolved in anhydrous this compound.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent.
Suzuki-Miyaura Cross-Coupling
Dioxane is a prevalent solvent for Suzuki-Miyaura cross-coupling reactions, often in combination with water. The higher boiling point of this compound could be beneficial, potentially leading to faster reaction times. Its partial water solubility might influence the reaction kinetics and product distribution compared to the fully miscible dioxane-water system.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General)
-
Reaction Setup: To a reaction vessel are added the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.).
-
Solvent Addition: A degassed mixture of this compound and water is added.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.
Signaling Pathway for Sustainable Chemistry Adoption
The transition to greener solvents is a critical component of sustainable chemistry. The diagram below illustrates the signaling pathway from the identification of a hazardous substance to the adoption of a safer alternative.
Caption: A signaling pathway illustrating the progression from identifying a hazardous solvent to the adoption of a sustainable alternative.
Conclusion
The imperative to move away from hazardous solvents like 1,4-dioxane is clear. This compound presents a compelling case as a safer and more environmentally benign alternative. While more direct comparative studies are needed to fully delineate its performance characteristics across a wide range of chemical transformations, its physical and chemical properties, coupled with a significantly better safety profile, make it a strong candidate for substitution. Researchers and process chemists are encouraged to consider this compound as a viable replacement for dioxane, contributing to a safer and more sustainable future in chemical synthesis.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. 1,4-Dioxane in Drinking Water: Risks, Sources, and Health Impacts [slenvironment.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semspub.epa.gov [semspub.epa.gov]
- 5. This compound | C6H12O2 | CID 43389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. (±)-2-ethoxytetrahydrofuran, 13436-46-9 [thegoodscentscompany.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. thermofishersci.in [thermofishersci.in]
Comparative study of Lewis basicity among cyclic ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Lewis basicity of common cyclic ethers, offering quantitative data, detailed experimental methodologies, and an exploration of the structural factors governing basicity. Understanding the Lewis basicity of these compounds is crucial for their application as solvents, ligands, and synthons in a variety of chemical and pharmaceutical contexts.
Quantitative Comparison of Lewis Basicity
The Lewis basicity of a molecule refers to its ability to donate a pair of electrons to a Lewis acid. This property can be quantified through various experimental and computational methods. In this guide, we will primarily focus on gas-phase proton affinity (PA), which is the negative of the enthalpy change for the protonation of a molecule in the gas phase. A higher proton affinity indicates a stronger Lewis base. We will also consider the Gutmann Donor Number (DN) where available, which measures the Lewis basicity towards antimony pentachloride in a non-coordinating solvent.
| Cyclic Ether | Structure | Proton Affinity (kJ/mol) | Gutmann Donor Number (DN) (kcal/mol) |
| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 822.1 | 20.0[1] |
| 2,5-Dihydrofuran (B41785) | C₄H₆O | ~823.4 | Not available |
| Oxetane (B1205548) | C₃H₆O | 801.3[2] | Not available |
| Furan (B31954) | C₄H₄O | 812[3] | Not available |
Note: The proton affinity for 2,5-dihydrofuran is an approximate value derived from an experimental value of 196.8 kcal/mol.
Analysis of Basicity Trends
The data presented in the table reveals several key trends in the Lewis basicity of cyclic ethers:
-
Effect of Ring Strain: Contrary to what might be expected, the highly strained four-membered ring of oxetane does not lead to the highest basicity. Its proton affinity is the lowest among the saturated ethers in this comparison. This suggests that while ring strain can influence reactivity, it does not necessarily translate to increased electron-donating ability of the oxygen atom.
-
Effect of Unsaturation and Aromaticity: The introduction of a double bond in 2,5-dihydrofuran results in a slightly higher proton affinity compared to its saturated counterpart, THF. This can be attributed to the sp² hybridization of the adjacent carbon atoms, which can influence the electron density on the oxygen atom. In the case of furan , the oxygen's lone pairs are involved in the aromatic sextet, which significantly delocalizes the electron density and reduces their availability for donation to a Lewis acid. However, furan possesses a second lone pair in an sp² hybrid orbital that is available for protonation, resulting in a proton affinity that is lower than THF and 2,5-dihydrofuran, but surprisingly higher than oxetane.
-
Saturated vs. Unsaturated Five-Membered Rings: Tetrahydrofuran (THF) , a saturated five-membered ring, exhibits the highest Lewis basicity in this series, as indicated by its high proton affinity and a significant Gutmann Donor Number. The flexibility of the five-membered ring and the sp³ hybridization of the carbon atoms contribute to the effective localization of the lone pairs on the oxygen atom, making them readily available for donation.
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental techniques. Below are detailed protocols for two common methods used to determine Lewis basicity.
Determination of Gas-Phase Proton Affinity using Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry
Objective: To determine the gas-phase proton affinity of a cyclic ether by measuring the equilibrium constant of a proton transfer reaction between the ether and a reference compound of known proton affinity.
Methodology:
-
Sample Introduction: The cyclic ether and a reference compound with a similar proton affinity are introduced into the high-vacuum chamber of the FT-ICR mass spectrometer at low pressures.
-
Ionization: A proton source, such as protonated methane (B114726) (CH₅⁺), is generated by electron ionization of methane gas. This primary ion then transfers a proton to either the cyclic ether or the reference compound, creating a population of protonated molecules.
-
Ion Trapping and Reaction: The protonated molecules are trapped in the ICR cell by a combination of a strong magnetic field and a weak electrostatic trapping potential. Within the cell, proton transfer reactions occur between the protonated species and the neutral molecules until equilibrium is reached.
-
Ion Excitation and Detection: At equilibrium, a radiofrequency (RF) pulse is applied to excite the ions into a larger cyclotron orbit. The orbiting ions induce an image current in the detector plates of the ICR cell.
-
Signal Acquisition and Fourier Transform: The image current, which is a composite of the frequencies of all the ions in the cell, is amplified and digitized. A Fourier transform is then applied to the time-domain signal to obtain a frequency-domain spectrum, which is then converted to a mass-to-charge ratio spectrum.
-
Data Analysis: The relative abundances of the protonated cyclic ether and the protonated reference compound are determined from the intensities of their respective peaks in the mass spectrum. The equilibrium constant (K_eq) for the proton transfer reaction is then calculated.
-
Calculation of Proton Affinity: The Gibbs free energy change (ΔG°) for the reaction is calculated from the equilibrium constant (ΔG° = -RT ln K_eq). The proton affinity of the cyclic ether can then be determined relative to the known proton affinity of the reference compound, after correcting for entropy changes.
Determination of Lewis Basicity using the Gutmann-Beckett Method (³¹P NMR Spectroscopy)
Objective: To determine the acceptor number (AN) of a Lewis acid, which can be correlated to the Lewis basicity of a series of bases, by measuring the change in the ³¹P NMR chemical shift of a probe molecule. While this method directly measures Lewis acidity, it is a powerful tool for comparing the relative basicity of a series of Lewis bases against a reference Lewis acid.
Methodology:
-
Probe Molecule: Triethylphosphine oxide (Et₃PO) is used as the probe molecule due to the sensitivity of the ³¹P nucleus to its electronic environment.
-
Sample Preparation: A solution of the Lewis acid (e.g., a metal salt or organometallic compound) is prepared in a weakly coordinating, deuterated solvent (e.g., CD₂Cl₂ or C₆D₆). A separate solution of Et₃PO in the same solvent is also prepared.
-
Initial ³¹P NMR Spectrum: A ³¹P NMR spectrum of the free Et₃PO solution is recorded to determine its chemical shift (δ_free).
-
Addition of Lewis Base: A known amount of the cyclic ether (the Lewis base) is added to the solution of the Lewis acid.
-
Formation of the Adduct: The cyclic ether will compete with the solvent and Et₃PO for coordination to the Lewis acid.
-
Final ³¹P NMR Spectrum: A ³¹P NMR spectrum of the mixture is recorded. The coordination of the Lewis acid to the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal (δ_complex).
-
Data Analysis: The change in chemical shift (Δδ = δ_complex - δ_free) is measured. By comparing the Δδ values obtained for a series of cyclic ethers under identical conditions, their relative Lewis basicities towards the chosen Lewis acid can be ranked. A larger Δδ indicates that the cyclic ether is a weaker Lewis base, as it competes less effectively with Et₃PO for the Lewis acid.
Factors Influencing Lewis Basicity of Cyclic Ethers
The Lewis basicity of cyclic ethers is a nuanced property governed by a combination of electronic and structural factors. The following diagram illustrates the interplay of these key factors.
Caption: Interplay of factors determining the Lewis basicity of cyclic ethers.
Conclusion
The Lewis basicity of cyclic ethers is a critical parameter that dictates their chemical behavior and suitability for various applications. This comparative guide has demonstrated that tetrahydrofuran generally exhibits the highest Lewis basicity among the common cyclic ethers discussed, primarily due to the optimal availability of the oxygen lone pairs in its flexible, saturated five-membered ring. In contrast, the aromaticity of furan and the ring strain in oxetane lead to a reduction in their Lewis basicity. For researchers and professionals in drug development, a thorough understanding of these structure-basicity relationships is essential for the rational design of molecules with desired properties and for optimizing reaction conditions. The experimental protocols provided offer a foundation for the quantitative assessment of Lewis basicity in novel cyclic ether systems.
References
A Comparative Guide to Alcohol Protection: 2-Ethoxytetrahydrofuran vs. Tetrahydropyran Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success. The ideal protecting group should be readily introduced and removed under mild conditions, exhibit stability to a range of synthetic transformations, and not introduce unnecessary complications. The tetrahydropyranyl (THP) ether, formed from 3,4-dihydro-2H-pyran (DHP), has long been a workhorse in this regard. However, the use of 2-ethoxytetrahydrofuran as a precursor to the analogous tetrahydrofuranyl (THF) ether protecting group presents a viable alternative. This guide provides an objective comparison of the efficacy of these two approaches, supported by experimental data, to inform strategic decisions in complex synthetic endeavors.
Introduction to the Protecting Groups
Both tetrahydropyranyl (THP) and tetrahydrofuranyl (THF) ethers are acetals formed by the reaction of an alcohol with a suitable precursor. These protecting groups are valued for their stability in neutral to strongly basic conditions, rendering them compatible with a wide array of reagents, including organometallics, hydrides, and many oxidizing and reducing agents.[1] Their facile cleavage under acidic conditions allows for timely deprotection when required.[2]
A key distinction lies in the starting materials and the resulting protected ether. The traditional THP group is introduced using 3,4-dihydro-2H-pyran (DHP), a six-membered heterocyclic vinyl ether.[2] In contrast, the THF protecting group can be introduced using 2,3-dihydrofuran (B140613) (DHF) or via a transacetalization reaction with this compound.
Comparative Efficacy: A Data-Driven Analysis
While both methods are effective for alcohol protection, their efficiency can vary depending on the substrate and reaction conditions. The following tables summarize quantitative data for the protection of various alcohols using both DHP and DHF, catalyzed by aluminum triflate (Al(OTf)₃), providing a side-by-side comparison of yields and reaction times.
Table 1: Tetrahydropyranylation of Alcohols using DHP and Al(OTf)₃
| Entry | Substrate (Alcohol) | Time (min) | Yield (%) |
| 1 | Benzyl alcohol | 15 | 95 |
| 2 | 4-Nitrobenzyl alcohol | 20 | 92 |
| 3 | 4-Chlorobenzyl alcohol | 15 | 94 |
| 4 | 4-Methoxybenzyl alcohol | 25 | 90 |
| 5 | Cinnamyl alcohol | 20 | 93 |
| 6 | 1-Phenylethanol | 30 | 88 |
| 7 | Cyclohexanol | 25 | 91 |
| 8 | 1-Octanol | 30 | 89 |
| 9 | Phenol | 20 | 92 |
| 10 | 2-Naphthol | 45 | 85 |
| 11 | Protected D-ribose | 35 | 87 |
Table 2: Tetrahydrofuranylation of Alcohols using DHF and Al(OTf)₃
| Entry | Substrate (Alcohol) | Time (min) | Yield (%) |
| 1 | Benzyl alcohol | 20 | 92 |
| 2 | 4-Nitrobenzyl alcohol | 25 | 90 |
| 3 | 4-Chlorobenzyl alcohol | 20 | 93 |
| 4 | 4-Methoxybenzyl alcohol | 30 | 88 |
| 5 | Cinnamyl alcohol | 25 | 91 |
| 6 | 1-Phenylethanol | 35 | 85 |
| 7 | Cyclohexanol | 30 | 89 |
| 8 | 1-Octanol | 35 | 86 |
| 9 | Phenol | 25 | 90 |
| 10 | 2-Naphthol | 50 | 82 |
| 11 | Protected D-ribose | 40 | 85 |
Experimental Protocols
Detailed methodologies for the protection and deprotection of alcohols using both tetrahydropyran (B127337) and tetrahydrofuran-based reagents are provided below.
Protocol 1: Protection of an Alcohol as a Tetrahydropyranyl (THP) Ether
This protocol describes the protection of a primary alcohol using 3,4-dihydro-2H-pyran (DHP) with pyridinium (B92312) p-toluenesulfonate (PPTS) as a mild acid catalyst.[3]
Materials:
-
Primary alcohol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP, 1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS, 0.05 eq)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the primary alcohol in dichloromethane in a round-bottom flask.
-
Add 3,4-dihydro-2H-pyran to the solution.
-
Add a catalytic amount of pyridinium p-toluenesulfonate.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude THP ether, which can be purified by column chromatography if necessary.
Protocol 2: Deprotection of a Tetrahydropyranyl (THP) Ether
This protocol outlines the acidic hydrolysis of a THP ether to regenerate the parent alcohol.[2]
Materials:
-
THP-protected alcohol (1.0 eq)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve the THP-protected alcohol in a mixture of tetrahydrofuran, acetic acid, and water (e.g., a 3:1:1 ratio).
-
Stir the solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.
Protocol 3: Protection of an Alcohol as a Tetrahydrofuranyl (THF) Ether via Transacetalization
This protocol describes the protection of an alcohol using this compound with iron(III) perchlorate (B79767) as a catalyst.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Iron(III) perchlorate (Fe(ClO₄)₃, 0.01 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alcohol in dichloromethane, add this compound.
-
Add a catalytic amount of iron(III) perchlorate.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude THF ether, which may be purified by column chromatography.
Protocol 4: Deprotection of a Tetrahydrofuranyl (THF) Ether
The deprotection of a THF ether can be achieved under similar mild acidic conditions as for a THP ether.
Materials:
-
THF-protected alcohol (1.0 eq)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve the THF-protected alcohol in a mixture of tetrahydrofuran, acetic acid, and water.
-
Stir the solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected alcohol.
Visualization of Reaction Pathways
To further elucidate the processes involved, the following diagrams illustrate the general workflows for the formation of THP and THF ethers.
Caption: General workflow for THP protection and deprotection.
Caption: Workflow for THF protection via transacetalization.
Conclusion
Both tetrahydropyranyl and tetrahydrofuranyl ethers are effective and versatile protecting groups for alcohols, offering broad stability and facile cleavage under acidic conditions. The choice between using dihydropyran to form a THP ether or this compound for a THF ether will depend on the specific requirements of the synthetic route, including substrate reactivity, desired yields, and reaction times. The data presented suggests that for many common alcohols, both methods provide high yields in a reasonable timeframe. The provided protocols offer a starting point for the practical implementation of these essential protecting group strategies in complex molecule synthesis.
References
A Comparative Guide to 2-Ethoxytetrahydrofuran and Its Alternatives for Researchers, Scientists, and Drug Development Professionals
An in-depth analysis of 2-Ethoxytetrahydrofuran as a solvent, benchmarked against common alternatives such as Tetrahydrofuran (B95107) (THF) and 2-Methyltetrahydrofuran (2-MeTHF). This guide provides a comparative overview of their physicochemical properties, performance in key applications, and insights from computational solvent effect analysis.
This publication offers a detailed comparison of this compound with other cyclic ether solvents, supported by experimental data. It is designed to assist researchers, scientists, and professionals in drug development in making informed decisions regarding solvent selection for their specific applications.
Physicochemical Properties: A Comparative Analysis
The selection of an appropriate solvent is critical for the success of chemical reactions and processes. The following table summarizes the key physicochemical properties of this compound, Tetrahydrofuran (THF), and 2-Methyltetrahydrofuran (2-MeTHF).
| Property | This compound | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Molecular Formula | C₆H₁₂O₂[1] | C₄H₈O[2] | C₅H₁₀O[3] |
| Molecular Weight | 116.16 g/mol [1] | 72.11 g/mol [2] | 86.13 g/mol [3] |
| Boiling Point | 170-172 °C[4] | 66 °C[2] | 80.2 °C[3] |
| Density | 0.908 g/mL at 25 °C[4] | 0.8876 g/mL at 20 °C[2] | 0.854 g/mL[3] |
| Refractive Index | n20/D 1.414 | 1.407 at 20 °C[2] | Not widely reported |
| Water Solubility | Data not readily available | Miscible[2] | 14.4 wt% at 19.3 °C[3] |
| Dipole Moment | Data not readily available | 1.63 D (gas)[2] | Data not readily available |
Key Observations:
-
Boiling Point: this compound possesses a significantly higher boiling point compared to THF and 2-MeTHF, making it suitable for reactions requiring elevated temperatures.
Applications and Performance
This compound has been utilized in specific chemical transformations, including:
-
Ln(OTf)₃-catalyzed Povarov coupling reactions to synthesize tetrahydroquinolines.
-
Fe(ClO₄)₃-catalyzed transacetalization reactions with various alcohols.
-
Investigation of quantitative, regioselective, O-acylative cleavage of tetrahydrofurans.
Tetrahydrofuran (THF) is a widely used versatile, moderately polar solvent capable of dissolving a broad range of compounds.[2] It is a popular choice for:
-
Hydroboration reactions.[2]
-
Reactions involving organometallic reagents like Grignard and organolithium compounds.[2]
-
As a co-solvent in biomass processing to aid in liquefaction and delignification.[2]
2-Methyltetrahydrofuran (2-MeTHF) is often promoted as a greener alternative to THF.[3][7] Its advantages include:
-
Higher reaction temperatures due to its higher boiling point compared to THF.[3]
-
Easier separation from water , which is beneficial for extraction and biphasic reactions.[3][5]
-
Improved stability of organometallic reagents like n-butyllithium compared to in THF.[5]
-
Higher yields and reduced by-products in certain Grignard reactions.[5]
Computational Analysis of Solvent Effects: A Methodological Overview
While specific computational studies on this compound are not prevalent in the searched literature, the general methodologies for analyzing solvent effects are well-established. These computational approaches are crucial for understanding reaction mechanisms, predicting reaction rates, and rationalizing solvent-dependent phenomena.
Experimental Protocols for Determining Solvent Polarity:
The polarity of a solvent is a critical parameter that influences reaction rates and equilibria. It can be determined through various experimental and computational methods:
-
Dielectric Constant Measurement: This macroscopic property reflects the solvent's ability to separate charges. It is measured by determining the capacitance of a capacitor with the solvent as the dielectric medium.[8]
-
Solvatochromism: This method utilizes probe molecules (dyes) whose UV-visible absorption spectra are sensitive to the solvent polarity.[8] The shift in the absorption maximum provides an empirical measure of solvent polarity, such as the ET(30) scale based on Reichardt's dye.[9]
-
Kinetic Measurements: The rate of certain solvent-sensitive reactions, like the solvolysis of t-butyl chloride, can be used to establish solvent polarity scales (e.g., the Grunwald-Winstein Y values).[10]
Computational Models for Solvent Effects:
Computational chemistry offers powerful tools to investigate solvent effects at a molecular level.[11][12][13] The two main approaches are:
-
Implicit Solvent Models (Continuum Models): The solvent is represented as a continuous medium with a defined dielectric constant.[12][14] This approach is computationally efficient and captures the average electrostatic effects of the solvent. The Polarizable Continuum Model (PCM) is a widely used example.
-
Explicit Solvent Models: Individual solvent molecules are explicitly included in the calculation.[12] This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.[15] These simulations are often performed using molecular dynamics (MD) or Monte Carlo (MC) methods.[14]
-
Hybrid QM/MM Methods: These methods combine the accuracy of quantum mechanics (QM) for the solute with the efficiency of molecular mechanics (MM) for the solvent.[11][14] This approach provides a balance between accuracy and computational cost.
Below is a conceptual workflow for the computational analysis of solvent effects.
Caption: A generalized workflow for the computational analysis of solvent effects.
Signaling Pathways and Logical Relationships in Solvent Selection
The choice of a solvent can be represented as a decision-making process, where various factors influence the final selection.
Caption: A decision-making diagram for rational solvent selection in chemical processes.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. chemwhat.com [chemwhat.com]
- 5. monumentchemical.com [monumentchemical.com]
- 6. nbinno.com [nbinno.com]
- 7. Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Computational studies of solvent effects in organic chemistry - ProQuest [proquest.com]
- 12. Computational Modeling of Solvent Effects [people.chem.ucsb.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Ethoxytetrahydrofuran: A Procedural Guide
The proper disposal of 2-Ethoxytetrahydrofuran, a flammable liquid and potential peroxide former, is critical for laboratory safety and environmental protection.[1] This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical. Adherence to institutional and local regulations is paramount, and this document should be used in conjunction with your organization's specific Environmental Health and Safety (EHS) protocols.
I. Hazard Assessment and Pre-Disposal Checklist
Before initiating any disposal procedures, a thorough hazard assessment is necessary. This compound shares properties with other ethers, most notably the risk of forming explosive peroxides upon exposure to air and light.[2][3]
Key Hazards:
-
Flammability: this compound is a highly flammable liquid with a flash point of 16°C (60.8°F). All sources of ignition must be eliminated from the handling area.[1]
-
Peroxide Formation: Like many ethers, this compound can form explosive peroxides over time, especially in opened containers.[2][3][4] It is crucial to date containers upon receipt and upon opening.[2][3][4]
-
Toxicity: While specific toxicity data is limited, it is harmful if swallowed. Standard chemical handling precautions, including the use of appropriate personal protective equipment (PPE), should be observed.[5]
Pre-Disposal Checklist:
-
Consult Your EHS Office: Always consult your institution's Environmental Health and Safety (EHS) or equivalent department for specific disposal guidelines.[2] They will provide information on approved waste containers, labeling requirements, and pickup schedules.
-
Wear Appropriate PPE: At a minimum, this includes safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile gloves, with attention to breakthrough times).[4][5]
-
Work in a Ventilated Area: All handling and preparation for disposal should be conducted in a certified chemical fume hood.[4][5]
-
Check for Peroxides: If the container has been open for an extended period or if crystalline material is visible around the cap, do not handle it.[4] This may indicate the presence of explosive peroxides. In such cases, contact your EHS office immediately for specialized disposal.[2][4]
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is collection as hazardous chemical waste for incineration.[6] Drain disposal is not a suitable option.[6]
-
Waste Collection:
-
Acquire a designated and properly labeled hazardous waste container from your EHS office. The container must be compatible with flammable organic liquids.
-
Carefully pour the this compound waste into the container, avoiding spills. Use a funnel if necessary.
-
Do not mix with incompatible waste streams.
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[2][4]
-
Store the container in a designated, well-ventilated, and cool secondary containment area away from heat and ignition sources.[2][5]
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
-
Empty Container Disposal:
-
An "empty" container that held this compound must still be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).[2][3]
-
Collect the rinseate as hazardous waste in the same container as the this compound waste.[3]
-
After triple rinsing, deface the original label on the container and dispose of it as regular laboratory glass or plastic waste, as per your institution's guidelines.[2][3]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and remove all ignition sources.[4][6]
-
For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain and soak up the liquid.[6]
-
Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[2]
-
For large spills, evacuate the area and contact your EHS office immediately.[2]
-
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Property | Value | Citation(s) |
| CAS Number | 13436-46-9 | |
| Molecular Formula | C₆H₁₂O₂ | |
| Boiling Point | 170-172 °C | |
| Density | 0.908 g/mL at 25 °C | |
| Flash Point | 16 °C (60.8 °F) - closed cup | |
| Storage Temperature | Recommended 2 - 8 °C | |
| Opened Container Limit | Dispose of within 6 months of opening (general ether guideline) | [2][3] |
| Unopened Container Limit | Dispose of within 1 year of receipt (general ether guideline) | [2][5] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2-Ethoxytetrahydrofuran
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like 2-Ethoxytetrahydrofuran is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risks and ensure a safe laboratory environment.
Chemical Properties and Hazards
This compound is a flammable liquid that requires careful handling to prevent ignition and exposure.[1][2] It is classified as a flammable liquid and may cause skin and eye irritation.[3]
| Property | Value |
| CAS Number | 13436-46-9[1][4] |
| Molecular Formula | C6H12O2[4] |
| Molecular Weight | 116.16 g/mol [1] |
| Boiling Point | 170-172 °C[1][5] |
| Density | 0.908 g/mL at 25 °C[1][5] |
| Flash Point | 16 °C (60.8 °F) - closed cup[1] |
| GHS Pictogram | GHS02 (Flammable)[1] |
| Hazard Statements | H225: Highly flammable liquid and vapor[1] |
| Precautionary Statements | P210, P233, P240, P241, P242, P243[1] |
Personal Protective Equipment (PPE)
The following PPE is essential to ensure the safety of personnel handling this compound.
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield.[3][6] | Protects against chemical splashes and vapors. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene are suitable).[2][7][8] Impervious clothing or a lab coat.[3] | Prevents skin contact, which can cause irritation.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge (e.g., type ABEK) should be used.[1] | Minimizes inhalation of potentially harmful vapors. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing the risks associated with this compound.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible.[3]
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[9]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[2]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as specified in the table above.
-
Inspect gloves for any signs of damage or degradation before use.[6]
3. Chemical Handling:
-
Conduct all transfers and manipulations of this compound within a chemical fume hood.
-
Use only non-sparking tools.[2]
-
Keep containers tightly closed when not in use to minimize vapor release.[2]
4. Post-Handling:
-
After handling, wash hands thoroughly with soap and water.
-
Clean the work area to remove any potential contamination.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated absorbents and PPE, in a designated, properly labeled, and sealed hazardous waste container.[6][10]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".[11]
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[6]
3. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[12] Do not attempt to dispose of this chemical down the drain or in regular trash.[10]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and appropriate action is necessary.
Spill Cleanup Protocol
For a small spill (<100 mL):
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE, including respiratory protection if vapors are significant.
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial spill pillow.[1][13]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose: Collect all contaminated cleaning materials in the hazardous waste container. Seal, label, and arrange for disposal through your EHS office.
For a large spill (>100 mL):
-
Evacuate Immediately: Evacuate the laboratory and close the doors.
-
Alert Authorities: Activate the fire alarm and notify your institution's emergency response team and EHS office from a safe location.
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Personnel Exposure Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[13] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[13] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately.[13] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.
Visual Guides
To further clarify the procedural workflows, the following diagrams illustrate the key decision-making processes for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for responding to a this compound spill.
References
- 1. jk-sci.com [jk-sci.com]
- 2. safetyware.com [safetyware.com]
- 3. Top-Quality Chemical Resistant Gloves for Safety | REDA Safe [redasafe.com]
- 4. Tetrahydrofuran Resistant Gloves - Gloves.co.uk [gloves.co.uk]
- 5. wcu.edu [wcu.edu]
- 6. ethz.ch [ethz.ch]
- 7. workgloves.co.uk [workgloves.co.uk]
- 8. scandiagear.com [scandiagear.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. dornsife.usc.edu [dornsife.usc.edu]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. file.chemscene.com [file.chemscene.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
